2,3-Indolobetulin
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraen-21-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51NO/c1-22(2)23-14-17-36(21-38)19-18-34(6)26(30(23)36)12-13-29-33(5)20-25-24-10-8-9-11-27(24)37-31(25)32(3,4)28(33)15-16-35(29,34)7/h8-11,23,26,28-30,37-38H,1,12-21H2,2-7H3/t23-,26+,28-,29+,30+,33-,34+,35+,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMVITGMICHGEG-GWMWQEPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Indolobetulin from Betulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-indolobetulin, a pentacyclic triterpenoid derivative of betulin. The synthesis involves a two-step process commencing with the selective oxidation of betulin to betulone, followed by a Fischer indole synthesis to construct the fused indole ring system. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The conversion of betulin to this compound is achieved through two principal chemical transformations:
-
Oxidation of Betulin to Betulone: The secondary hydroxyl group at the C-3 position of betulin is selectively oxidized to a ketone, yielding betulone (lup-20(29)-en-28-ol-3-one).
-
Fischer Indole Synthesis: Betulone is then reacted with phenylhydrazine in the presence of an acid catalyst to form the 2,3-fused indole ring, yielding the final product, this compound.
The overall synthetic scheme is depicted below.
The Biological Activity of 2,3-Indolobetulin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of 2,3-indolobetulin derivatives, a promising class of compounds derived from the naturally occurring pentacyclic triterpenoid, betulin. This document details their synthesis, cytotoxic effects against various cancer cell lines, and the underlying mechanisms of action, including the induction of apoptosis and cell cycle arrest. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, critical pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.
Introduction
Betulin, a lupane-type triterpene, is abundantly available from the bark of birch trees and serves as a versatile scaffold for the synthesis of novel bioactive molecules.[1] The fusion of an indole moiety at the C-2 and C-3 positions of the betulinic acid backbone has given rise to this compound derivatives with enhanced biological activities, particularly in the realm of oncology.[2] These modifications have been shown to significantly increase the cytotoxic potential compared to the parent compounds, betulin and betulinic acid.[1][2] This guide will explore the synthesis, anticancer properties, and mechanistic insights into this potent class of molecules.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a multi-step process starting from betulin. The key transformation involves the Fischer indole synthesis, which creates the characteristic indole ring fused to the A-ring of the triterpenoid skeleton.
A general synthetic route involves the oxidation of betulin to betulonic acid, which then serves as the direct precursor for the indolization reaction.
General Synthetic Protocol: Fischer Indole Synthesis of Betulonic Acid
The Fischer indole synthesis involves the reaction of an arylhydrazine with a ketone, in this case, the C-3 keto group of betulonic acid, in an acidic medium.
Materials:
-
Betulonic acid
-
Phenylhydrazine (or substituted phenylhydrazines)
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of betulonic acid and phenylhydrazine in glacial acetic acid is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The resulting precipitate, the crude this compound derivative, is collected by filtration.
-
Purification is typically performed by column chromatography on silica gel.
Cytotoxic Activity
This compound derivatives have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. The introduction of the indole moiety generally enhances the anticancer potential compared to betulinic acid.[2] Further modifications, such as the addition of amino acid residues at the C-28 position, can further augment this activity.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various this compound derivatives against several cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | A375 | Human Melanoma | 5.7 | |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | B164A5 | Murine Melanoma | 9.15 | |
| N-(2,3-indolo-betulinoyl)glycine (BA3) | B164A5 | Murine Melanoma | 8.11 | |
| 2,3-indolo-betulinic acid (BA4) | B164A5 | Murine Melanoma | >20 | |
| Betulinic Acid (BI) | B164A5 | Murine Melanoma | >20 |
| Compound | Cell Line | Cancer Type | EC₅₀ (µg/mL) | Reference |
| 5-chloro-2,3-indolobetulin derivative | MIAPaCa2 | Pancreatic Cancer | 2.44 - 2.70 | |
| 5-chloro-2,3-indolobetulin derivative | PA-1 | Ovarian Cancer | 2.44 - 2.70 | |
| 5-chloro-2,3-indolobetulin derivative | SW620 | Colon Cancer | 2.44 - 2.70 |
| Compound | Cell Line | Cancer Type | EC₅₀ (µM) | Reference |
| lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate (EB355A) | MCF-7 | Breast Cancer | 67 | |
| lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate (EB355A) | A375 | Melanoma | 132 | |
| lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate (EB355A) | DLD-1 | Colorectal Adenocarcinoma | 155 |
Mechanism of Action
The anticancer effects of this compound derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.
Induction of Apoptosis
Studies have shown that these derivatives can trigger apoptosis in cancer cells. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The induction of apoptosis is a key mechanism for eliminating cancerous cells.
One of the central pathways in apoptosis is the mitochondrial-mediated pathway, which involves the activation of a cascade of enzymes called caspases. While direct studies on this compound derivatives are limited, related betulin derivatives have been shown to induce apoptosis through the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3. This leads to the cleavage of critical cellular substrates and ultimately, cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, certain indole-betulin derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proliferating. For instance, some derivatives cause an accumulation of cells in the G1 phase of the cell cycle, thereby inhibiting their entry into the S phase where DNA replication occurs. Other related compounds have been shown to induce a G2/M phase arrest. This disruption of the normal cell cycle progression is a key component of their antiproliferative activity.
The regulation of the cell cycle is a complex process involving cyclins and cyclin-dependent kinases (CDKs). The observed G2/M arrest by some betulin derivatives is associated with the downregulation of key regulatory proteins such as cyclin B1 and CDK1.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the biological activity of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Cancer cell lines treated with derivatives
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion
This compound derivatives represent a potent class of synthetic compounds with significant anticancer activity. Their mechanism of action involves the induction of apoptosis, likely through the mitochondrial pathway, and the disruption of the cell cycle. The enhanced cytotoxicity of these derivatives compared to their parent compounds highlights the importance of the fused indole moiety. Further research into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their future development as therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this promising class of molecules.
References
2,3-Indolobetulin: A Technical Guide on its Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,3-indolobetulin and its derivatives, a promising class of synthetic compounds derived from the naturally occurring pentacyclic triterpene, betulin. These compounds have demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines, positioning them as compelling candidates for further oncological drug development. This guide details their mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved in their anticancer effects.
Introduction
Betulin, a pentacyclic triterpene abundantly found in the bark of birch trees, and its derivatives have garnered substantial interest for their wide spectrum of pharmacological properties, most notably their anticancer activities.[1] These compounds are known to act specifically on cancer cells while exhibiting low cytotoxicity towards normal cells.[1] Through chemical modification, researchers have developed novel derivatives with enhanced potency and specific activities. Among these, compounds featuring an indole moiety fused to the betulin scaffold, such as 2,3-indolobetulinic acid and its analogues, have shown significant promise.[2][3] These derivatives leverage the anticancer properties of both the triterpene backbone and the indole functional group, which is a core structure in many established anticancer agents.[3] This guide focuses on the synthesis, cytotoxic profile, and molecular mechanisms of these indole-betulin hybrids.
Synthesis Overview
The synthesis of 2,3-indolo-betulinic acid derivatives typically involves the Fischer indolization reaction starting from betulonic acid. Modifications at various positions on the triterpenoid skeleton, particularly at the C-28 carboxyl group, have been explored to create a library of compounds with diverse biological activities. For instance, introducing an indole moiety at the C-28 position of the betulin scaffold has been a key strategy to enhance anticancer potential. The esterification of the hydroxyl group at the C-28 position of betulin with 3-indoleacetic acid is a common synthetic route to produce these derivatives.
Anticancer Activity and Cytotoxicity
Derivatives of 2,3-indolobetulinic acid have demonstrated potent, dose-dependent cytotoxicity against a range of cancer cell lines, particularly melanoma. Their efficacy is often significantly greater than that of the parent compound, betulinic acid.
Table 1: In Vitro Cytotoxicity (IC50) of 2,3-Indolobetulinic Acid Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BA2 | B164A5 | Murine Melanoma | 9.15 | |
| BA3 | B164A5 | Murine Melanoma | 8.11 | |
| EB355A | MCF-7 | Breast Cancer | 67 | |
| Cisplatin (Ref.) | MCF-7 | Breast Cancer | 5.5 | |
| Betulinic Acid | U251MG | Glioma | 23 | |
| Betulinic Acid | U343MG | Glioma | 24 |
Table 2: Cellular Effects of 2,3-Indolobetulinic Acid Derivatives on B164A5 Murine Melanoma Cells
| Compound (at 75 µM) | Cytotoxicity Rate (MTT Assay) | Cytotoxicity Rate (NR Assay) | Key Observation (Hoechst Staining) | Reference |
| BI (Betulinic Acid) | 63.0% | - | - | |
| BA1 | - | 77.5% | - | |
| BA2 | 69.9% | - | Apoptosis Induction | |
| BA3 | 64.2% | - | Necrosis Induction |
Data compiled from studies on various 2,3-indolo-betulinic acid derivatives, designated as BA1, BA2, etc., in the source literature.
Mechanism of Action
The anticancer effects of this compound and related compounds are multifactorial, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key cell survival signaling pathways.
Induction of Apoptosis via the Intrinsic Pathway
A primary mechanism by which these compounds exert their anticancer effect is the induction of apoptosis, or programmed cell death, through the mitochondria-dependent (intrinsic) pathway. This process involves the disruption of the mitochondrial membrane potential, the release of pro-apoptotic factors, and the activation of a caspase cascade.
Key Events in Apoptosis Induction:
-
Mitochondrial Membrane Depolarization: Treatment with betulin derivatives leads to a rapid loss of mitochondrial membrane potential.
-
Bcl-2 Family Protein Regulation: The compounds alter the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2) proteins. Bax and Bak translocate to the mitochondria, facilitating the release of cytochrome c.
-
Caspase Activation: The release of cytochrome c from the mitochondria initiates the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Cell Cycle Arrest
Betulin derivatives have been shown to halt cancer cell proliferation by inducing cell cycle arrest, preventing cells from proceeding to the DNA synthesis (S) phase or mitosis (M) phase. The specific phase of arrest can depend on the derivative and the cell line.
-
G0/G1 Phase Arrest: Some derivatives cause arrest in the G1 phase by downregulating key regulatory proteins like cyclin D1 and cyclin-dependent kinase 4 (CDK4).
-
G2/M Phase Arrest: Other studies report G2/M phase arrest, which is associated with the inhibition of cyclin B1 and CDK1 expression.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and it is often hyperactivated in cancer. Betulin derivatives have been shown to inhibit this pathway. By decreasing the phosphorylation and activation of Akt, these compounds can suppress downstream survival signals, thereby promoting apoptosis and inhibiting proliferation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the anticancer activity of this compound derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an estimate of cell viability.
-
Cell Seeding: Plate cells (e.g., 2 x 10⁴ cells/ml) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the this compound derivative or a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection (Hoechst 33342 Staining)
This method uses a fluorescent dye that binds to the DNA in the cell nucleus. The morphology of the nucleus (condensed or fragmented chromatin) can distinguish between healthy, apoptotic, and necrotic cells.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with the test compound for the desired time.
-
Staining: Wash the cells with Phosphate-Buffered Saline (PBS) and then incubate with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells again with PBS to remove excess stain.
-
Visualization: Mount the coverslips on microscope slides and observe under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit bright blue, condensed, or fragmented nuclei.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This technique quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (Sub-G1, G0/G1, S, G2/M).
-
Cell Treatment & Harvesting: Treat cells with the compound for a set time. Harvest the cells by trypsinization, collect them by centrifugation (e.g., 1000 x g for 3 minutes), and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase. An increase in the Sub-G1 peak is indicative of apoptosis.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., caspases, Bcl-2 family proteins, Akt).
-
Protein Extraction: Treat cells with the compound, then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Conclusion and Future Directions
This compound and its derivatives represent a highly promising class of semi-synthetic anticancer agents. Their potent cytotoxicity against various cancer cell lines is driven by a multi-pronged mechanism involving the induction of mitochondria-mediated apoptosis, cell cycle arrest, and the inhibition of crucial pro-survival signaling pathways like PI3K/Akt. The ability to chemically modify the betulin scaffold allows for the synthesis of new analogues with potentially improved efficacy, selectivity, and pharmacokinetic profiles.
Future research should focus on comprehensive in vivo studies to evaluate the antitumor efficacy and safety of lead compounds in animal models. Further investigation into structure-activity relationships will be critical for optimizing the design of next-generation derivatives. Ultimately, this compound-based compounds hold significant potential for development into novel therapeutics for a range of malignancies.
References
- 1. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Therapeutic Potential of Betulin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin, a naturally occurring pentacyclic triterpenoid, has emerged as a promising scaffold in medicinal chemistry.[1][2][3] Abundantly found in the bark of birch trees (Betula species), it can constitute up to 30% of the dry weight of the outer bark, making it a readily available and cost-effective starting material for chemical synthesis.[3][4] While betulin itself exhibits a range of biological activities, its derivatives, particularly those modified at the C-3 and C-28 positions, have demonstrated significantly enhanced therapeutic properties, including potent anticancer, antiviral, and anti-inflammatory effects. This technical guide provides an in-depth overview of the discovery and isolation of betulin, detailed experimental protocols for the synthesis of its key derivatives, a comprehensive summary of their biological activities with quantitative data, and an exploration of the underlying signaling pathways through which these compounds exert their effects.
Discovery and Isolation of Betulin
The journey of betulin began in 1788 when it was first isolated by German-Russian chemist Johann Tobias Lowitz. Its primary natural source is the bark of various birch species. The high concentration of betulin in birch bark gives the tree its characteristic white color and is thought to protect it from environmental stressors.
Extraction and Purification of Betulin from Birch Bark
Several methods have been developed for the extraction and purification of betulin from birch bark, ranging from simple solvent extraction to more advanced techniques.
Experimental Protocol: Soxhlet Extraction and Purification of Betulin
This protocol outlines a common and effective method for isolating high-purity betulin.
Materials:
-
Dried outer white bark of Betula pendula
-
96% Ethanol
-
Acetone
-
Deionized water
-
Benzene
-
Chloroform
-
Calcium hydroxide (Ca(OH)₂)
-
Silica gel
-
Soxhlet extractor
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Soxhlet Extraction:
-
Place the dried and ground birch bark into the thimble of a Soxhlet extractor.
-
Extract the bark with 96% ethanol for a sufficient period to ensure complete extraction.
-
Concentrate the ethanolic extract using a rotary evaporator to obtain a crude solid extract.
-
-
Initial Purification (Precipitation):
-
Dissolve the dried crude extract in hot acetone (>40 °C).
-
Precipitate the triterpenoids by adding deionized water.
-
Filter the precipitate and dry it thoroughly.
-
-
Removal of Acidic Impurities:
-
Dissolve the precipitate in hot ethanol (>40 °C).
-
Add an ethanolic solution of Ca(OH)₂ to the solution while stirring vigorously to precipitate acidic compounds like betulinic acid.
-
Filter the mixture to remove the precipitate.
-
-
Removal of Lupeol:
-
Extract the filtrate with benzene to remove lupeol, which is more soluble in benzene than betulin.
-
-
Recrystallization (Ethanol):
-
Concentrate the ethanol solution and allow it to cool, promoting the crystallization of betulin.
-
Collect the crystals by filtration.
-
-
Silica Gel Chromatography:
-
Dissolve the crystals in chloroform and pass the solution through a short column of silica gel to remove any remaining colored impurities.
-
-
Final Recrystallization:
-
Recrystallize the betulin from ethanol to obtain a high-purity crystalline product (>99%).
-
Workflow for Betulin Extraction and Purification
Caption: Workflow for the extraction and purification of betulin from birch bark.
Synthesis of Betulin Derivatives
The presence of hydroxyl groups at the C-3 and C-28 positions of the betulin scaffold provides reactive sites for chemical modification, leading to a diverse array of derivatives with improved biological activities.
Synthesis of 3-O-Acetyl-betulinic Acid
Acetylation of the C-3 hydroxyl group of betulinic acid is a common modification that has been shown to retain or even enhance its cytotoxic activity.
Experimental Protocol: Enzymatic Synthesis of 3-O-Acetyl-betulinic Acid
This protocol utilizes an enzymatic approach for selective acetylation.
Materials:
-
Betulinic acid
-
Acetic anhydride
-
Novozym® 435 (immobilized lipase from Candida antarctica)
-
Celite® 545
-
Potassium carbonate (K₂CO₃)
-
Chloroform
-
n-Hexane
-
Ethyl acetate
-
Hydrochloric acid (HCl), aqueous solution
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine betulinic acid, acetic anhydride, Novozym® 435, Celite® 545, and K₂CO₃ in a mixture of chloroform and n-hexane.
-
Stir the reaction mixture magnetically at 54 °C for 20 hours.
-
-
Work-up:
-
After the reaction is complete, remove the enzyme by filtration and wash it with chloroform.
-
Evaporate the filtrate to dryness.
-
Dissolve the residue in ethyl acetate and wash it sequentially with an aqueous solution of HCl and deionized water.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from methanol-water to yield 3-O-acetyl-betulinic acid as colorless needles.
-
Synthesis of 28-O-Acetylbetulin
Selective acetylation of the primary hydroxyl group at C-28 is a key step in the synthesis of various 3,28-disubstituted betulin derivatives.
Experimental Protocol: Synthesis of 28-O-Acetylbetulin
This protocol describes a common method for the selective acetylation of betulin at the C-28 position.
Materials:
-
Betulin
-
Acetic anhydride
-
Imidazole
-
Dry chloroform
Procedure:
-
Reaction:
-
Dissolve betulin in dry chloroform.
-
Add acetic anhydride and imidazole to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 28-O-acetylbetulin.
-
General Synthesis Scheme for Betulin Derivatives
Caption: General synthetic pathways for key betulin derivatives.
Biological Activities of Betulin Derivatives
Betulin derivatives have demonstrated a wide spectrum of biological activities, with their anticancer properties being the most extensively studied. The structural modifications, primarily at the C-3 and C-28 positions, have a profound impact on their cytotoxic potency and selectivity.
Anticancer Activity
Numerous studies have evaluated the in vitro cytotoxicity of betulin derivatives against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of these compounds.
Table 1: Cytotoxic Activity (IC₅₀, µM) of Betulin and its Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Betulin | MV4-11 (Leukemia) | 18.16 | |
| A549 (Lung) | 15.51 | ||
| PC-3 (Prostate) | 32.46 | ||
| MCF-7 (Breast) | 38.82 | ||
| HT-29 (Colon) | >50 | ||
| HeLa (Cervical) | >50 | ||
| Betulinic Acid | MV4-11 (Leukemia) | >50 | |
| A549 (Lung) | 2.0 - 6.16 | ||
| PC-3 (Prostate) | 1.1 - 1.8 | ||
| MCF-7 (Breast) | 2.01 - 6.16 | ||
| HT-29 (Colon) | 4.29 - 11.66 | ||
| Human Melanoma | 1.5 - 1.6 | ||
| 3-O-Acetyl-betulinic Acid | A549 (Lung) | < 10 µg/ml | |
| CAOV3 (Ovarian) | > 10 µg/ml | ||
| 28-O-Propynoylbetulin | CCRF/CEM (Leukemia) | 0.02 µg/ml | |
| 3,28-disubstituted derivatives | Various | 1 - 5 | |
| Betulin-1,4-quinone hybrids | A549, MCF-7, C-32 | High activity | |
| 30-diethoxyphosphoryl-28-propynoylbetulin | SK-BR-3, MCF-7 | Potent inhibitor |
Note: The cytotoxic activity can vary depending on the specific assay conditions and cell lines used.
Mechanisms of Action: Signaling Pathways
The anticancer effects of betulin derivatives are often mediated through the induction of apoptosis, or programmed cell death, in cancer cells. Two key signaling pathways have been implicated in this process: the intrinsic (mitochondrial) pathway of apoptosis and the PI3K/Akt signaling pathway.
Mitochondrial (Intrinsic) Pathway of Apoptosis
Many betulin derivatives have been shown to induce apoptosis by triggering the mitochondrial pathway. This process involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.
Mitochondrial Apoptosis Pathway Induced by Betulin Derivatives
Caption: The mitochondrial pathway of apoptosis initiated by betulin derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is aberrantly activated, promoting tumor progression. Some betulin derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting cell proliferation.
Inhibition of the PI3K/Akt Signaling Pathway by Betulin Derivatives
Caption: Betulin derivatives can inhibit the pro-survival PI3K/Akt signaling pathway.
Conclusion and Future Directions
Betulin and its derivatives represent a highly promising class of natural product-based therapeutic agents. Their ready availability from birch bark, coupled with the versatility of their chemical modification, makes them attractive candidates for drug discovery and development. The potent and selective anticancer activities of many betulin derivatives, mediated through well-defined signaling pathways, underscore their therapeutic potential.
Future research in this field should focus on:
-
Structure-Activity Relationship (SAR) Studies: To design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: To further elucidate the molecular targets and signaling pathways of these compounds.
-
In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential of the most promising derivatives in preclinical animal models.
-
Development of Drug Delivery Systems: To overcome the challenges of poor water solubility and bioavailability associated with many triterpenoids.
The continued exploration of betulin and its derivatives holds great promise for the development of new and effective treatments for a range of diseases, particularly cancer.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nordic Betulin [norsebiotech.com]
Structure-Activity Relationship of Indolobetulin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin, a pentacyclic triterpene abundantly found in the bark of birch trees, has emerged as a promising scaffold in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. Chemical modifications of betulin at its reactive hydroxyl groups (C-3 and C-28) have led to the synthesis of numerous derivatives with enhanced potency and selectivity. Among these, indolobetulin compounds, which incorporate an indole moiety, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of indolobetulin compounds, focusing on their anticancer properties. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Structure-Activity Relationship of Indolobetulin Derivatives
The anticancer activity of indolobetulin compounds is significantly influenced by the nature and position of the indole substituent on the betulin backbone. The following sections summarize the key SAR findings based on available data.
Modifications at the C-28 Position
The introduction of an indole moiety at the C-28 position of the betulin scaffold via an ester linkage has been a primary focus of research. These modifications have generally resulted in compounds with significant anticancer potential.
Table 1: Anticancer Activity of C-28 Indolobetulin Derivatives
| Compound | R | Cancer Cell Line | IC50 (µM) | Reference |
| EB355A | H | MCF-7 (Breast) | 67 | [1] |
| A549 (Lung) | >100 | [1] | ||
| MDA-MB-231 (Breast) | >100 | [1] | ||
| DLD-1 (Colorectal) | >100 | [1] | ||
| HT-29 (Colorectal) | >100 | [1] | ||
| A375 (Melanoma) | >100 | |||
| C32 (Melanoma) | >100 | |||
| EB365 | Ac | MCF-7 (Breast) | >100 |
IC50 values are presented as reported in the literature.
From the data, it is evident that the presence of a free hydroxyl group at the C-3 position (compound EB355A ) is crucial for the cytotoxic activity against the MCF-7 breast cancer cell line. Acetylation of this hydroxyl group (compound EB365 ) leads to a significant decrease in activity, suggesting that the C-3 hydroxyl group may be involved in key interactions with the biological target.
Modifications at the C-3 Position
The introduction of an indole group at the C-3 position has also been explored, yielding compounds with notable anticancer effects.
Table 2: Anticancer Activity of C-3 Indolobetulin Derivatives
| Compound | R | Cancer Cell Line | IC50 (µM) | Reference |
| EB367 | H | MCF-7 (Breast) | 17 |
IC50 values are presented as reported in the literature.
Compound EB367 , with an indole moiety at C-3 and a free hydroxyl group at C-28, demonstrated potent activity against MCF-7 cells, with an IC50 value of 17 µM. This suggests that the C-3 position is also a viable site for modification to enhance the anticancer properties of the betulin scaffold.
Modifications at the C-2 Position of the Indole Ring
While less explored, modifications at the C-2 position of the indole ring itself can also influence biological activity. For instance, the presence of a chlorine group at the C-5 position of the indole ring in some betulinic acid derivatives has been shown to increase activity against certain cancer cell lines. This indicates that substitutions on the indole moiety warrant further investigation in the context of indolobetulin compounds.
Experimental Protocols
General Synthesis of Indolobetulin Derivatives (Steglich Esterification)
The synthesis of indolobetulin derivatives is commonly achieved through Steglich esterification, a mild and efficient method for forming ester bonds.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of indolobetulin derivatives via Steglich esterification.
Detailed Protocol for the Synthesis of lup-20(29)-ene-3β-ol-28-yl 2-(1H-indol-3-yl)acetate (EB355A):
-
Reaction Setup: A reaction flask containing 1 mmol of betulin and 5 mL of dichloromethane (CH2Cl2) is placed in an ice-water bath on a magnetic stirrer.
-
Addition of Reagents: To the cooled reaction mixture (-10 °C), 1.10 mmol of 3-indole acetic acid is added. A solution containing 1.12 mmol of N,N'-dicyclohexylcarbodiimide (DCC) and 0.08 mmol of 4-dimethylaminopyridine (DMAP) in 1 mL of dichloromethane is then gradually added dropwise.
-
Reaction Progression: The cooling bath is removed, and the reaction mixture is stirred at room temperature for 24 hours.
-
Work-up: The reaction mixture is filtered to remove the N,N'-dicyclohexylurea byproduct. The dichloromethane is removed from the filtrate using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a chloroform/ethanol (40:1, v/v) solvent system to yield the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.
Diagram of MTT Assay Workflow:
Caption: A typical workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 2.5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing the indolobetulin compounds at various concentrations (typically ranging from 1 to 100 µg/mL). A control group is treated with a 1% DMSO solution.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: 100 µL of a solubilization solution (e.g., SDS-HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.
Mechanism of Action and Signaling Pathways
Indolobetulin derivatives have been shown to induce apoptosis in cancer cells, a key mechanism for their anticancer activity. The apoptotic process is often initiated through the mitochondrial (intrinsic) pathway, which involves the activation of a cascade of caspases. Furthermore, betulin and its derivatives have been implicated in the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways.
Diagram of a Proposed Signaling Pathway for Indolobetulin-Induced Apoptosis:
Caption: Proposed signaling pathway for indolobetulin-induced apoptosis, involving the PI3K/Akt pathway and the mitochondrial release of cytochrome c.
This proposed pathway suggests that indolobetulin compounds may inhibit the pro-survival PI3K/Akt pathway, leading to the activation of the pro-apoptotic protein Bax. Bax then promotes the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c. In the cytoplasm, cytochrome c associates with Apaf-1 to activate caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 then cleaves key cellular substrates, such as PARP, leading to DNA fragmentation and ultimately, apoptosis.
Conclusion
Indolobetulin compounds represent a promising class of anticancer agents derived from a readily available natural product. The structure-activity relationship studies highlight the importance of the substitution pattern on the betulin scaffold, with modifications at the C-3 and C-28 positions significantly influencing cytotoxic activity. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway, potentially modulated by signaling cascades such as PI3K/Akt. Further research is warranted to fully elucidate the SAR of a broader range of indolobetulin derivatives, including substitutions on the indole moiety itself, and to precisely map the signaling pathways involved in their anticancer effects. This will be crucial for the rational design and development of more potent and selective indolobetulin-based cancer therapeutics.
References
The Promise of the Birch: A Technical Guide to the Pharmacokinetic Properties of Novel Betulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The intricate structure of betulin, a naturally occurring pentacyclic triterpene abundant in birch bark, has long captivated the interest of the scientific community. Its diverse pharmacological activities, including potent anticancer and anti-inflammatory properties, present a promising scaffold for the development of new therapeutics. However, the clinical translation of betulin and its direct derivatives, such as betulinic acid, has been significantly hampered by their poor aqueous solubility and low bioavailability.[1][2][3][4] This technical guide delves into the pharmacokinetic challenges of these compounds and explores the innovative strategies being employed to synthesize novel derivatives with enhanced absorption, distribution, metabolism, and excretion (ADME) profiles, paving the way for their potential therapeutic application.
Overcoming Nature's Limitations: The Need for Novel Derivatives
The fundamental obstacle to the systemic use of betulin and its initial derivatives lies in their lipophilic nature, which leads to poor absorption from the gastrointestinal tract and rapid clearance from the body.[1] To address these limitations, researchers have focused on chemical modifications of the betulin backbone to improve its physicochemical properties. These modifications often involve esterification or the introduction of polar functional groups at the C-3 and C-28 positions of the triterpene skeleton. The primary goal of these synthetic endeavors is to create derivatives with improved aqueous solubility and, consequently, enhanced bioavailability.
A Case Study in Improved Pharmacokinetics: 28-O-succinyl betulin (SBE)
A compelling example of the successful enhancement of pharmacokinetic properties is the semi-synthetic derivative 28-O-succinyl betulin (SBE). By introducing a succinyl group at the C-28 position of betulin, researchers were able to significantly improve its solubility and bioavailability compared to betulinic acid. A comprehensive pharmacokinetic study in rats has provided valuable quantitative data on the improved ADME profile of SBE.
Quantitative Pharmacokinetic Data of 28-O-succinyl betulin (SBE) in Rats
The following table summarizes the key pharmacokinetic parameters of SBE in Sprague-Dawley rats following intravenous (i.v.) and intragastric (i.g.) administration. This data clearly demonstrates the enhanced absorption and systemic exposure of SBE compared to historical data for unmodified betulin and betulinic acid.
| Parameter | Intravenous (5 mg/kg) | Oral (200 mg/kg) |
| Cmax (ng/mL) | - | 1042.76 ± 259.11 |
| Tmax (h) | - | 4.0 |
| AUC (0-t) (ng/mLh) | 3528.14 ± 833.52 | 7019.33 ± 1754.83 |
| AUC (0-inf) (ng/mLh) | 3698.58 ± 871.46 | 7458.67 ± 1864.67 |
| T1/2 (h) | 9.77 ± 2.70 | 11.13 ± 2.03 |
| CL (L/h/kg) | 1.35 ± 0.32 | - |
| Vd (L/kg) | 19.34 ± 4.57 | - |
Data sourced from a study by Li et al. (2023).
Experimental Protocols for Pharmacokinetic Assessment
The evaluation of the pharmacokinetic properties of novel betulin derivatives typically involves in vivo studies in animal models, most commonly rats. The following outlines a standard experimental protocol for such an assessment, based on methodologies reported in the literature.
A Typical Experimental Workflow for in vivo Pharmacokinetic Studies
Caption: Workflow for a typical in vivo pharmacokinetic study of a novel compound.
Detailed Methodologies:
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of triterpenoids.
-
Drug Administration: For intravenous administration, the compound is typically dissolved in a suitable vehicle and administered via the tail vein. For oral administration, the compound is often formulated as a suspension and given by gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration, often from the retro-orbital plexus or tail vein.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation. The drug is then extracted from the plasma, often using protein precipitation or liquid-liquid extraction techniques.
-
Analytical Method: The concentration of the drug in the plasma samples is quantified using a validated analytical method, most commonly Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life (T1/2).
Modulating Drug Efflux: The Role of P-glycoprotein Inhibition
Beyond improving solubility, another strategy to enhance the bioavailability and efficacy of betulin derivatives is to modulate the activity of drug efflux pumps, such as P-glycoprotein (P-gp). P-gp is a transmembrane protein that actively transports a wide range of xenobiotics, including many therapeutic drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance in cancer.
Several novel betulin derivatives have been shown to act as P-gp inhibitors. By blocking the efflux activity of P-gp, these derivatives can increase the intracellular concentration of co-administered anticancer drugs in resistant cancer cells, thereby restoring their sensitivity to chemotherapy.
The P-glycoprotein Efflux Pump and its Inhibition by Betulin Derivatives
Caption: Mechanism of P-glycoprotein inhibition by novel betulin derivatives.
Synthesis of Novel Betulin Derivatives: A Representative Workflow
The synthesis of novel betulin derivatives is a cornerstone of the efforts to improve their pharmacokinetic properties. The following diagram illustrates a general workflow for the synthesis of a C-28 modified betulin derivative, such as 28-O-succinyl betulin.
Synthetic Workflow for a C-28 Modified Betulin Derivative
Caption: A generalized workflow for the synthesis of a novel betulin derivative.
Future Directions and Conclusion
The journey from a promising natural product to a clinically viable drug is fraught with challenges, and for betulin, the primary hurdles have been pharmacokinetic in nature. However, as this guide has illustrated, significant strides are being made in the design and synthesis of novel betulin derivatives with demonstrably improved ADME profiles. The enhanced bioavailability of compounds like 28-O-succinyl betulin, coupled with the potential for P-glycoprotein inhibition, opens up new avenues for the therapeutic application of this versatile natural scaffold.
Continued research focusing on the structure-pharmacokinetic relationships of new derivatives, along with detailed mechanistic studies and comprehensive preclinical and clinical evaluations, will be crucial in unlocking the full therapeutic potential of betulin and its progeny. The data and methodologies presented herein provide a foundational understanding for researchers and drug development professionals seeking to harness the power of the birch for the advancement of modern medicine.
References
Therapeutic Targets of 2,3-Indolobetulinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Indolobetulin and its derivatives represent a promising class of modified triterpenoids with significant therapeutic potential. This technical guide focuses on the known therapeutic targets of 2,3-indolobetulinic acid, a prominent derivative of this compound. Drawing from available preclinical data, this document outlines the quantitative measures of its bioactivity, details the experimental methodologies for assessing its effects, and visualizes the underlying molecular pathways and experimental workflows. The primary therapeutic areas identified for 2,3-indolobetulinic acid are in the management of diabetes through α-glucosidase inhibition and in oncology, specifically demonstrating cytotoxic effects against melanoma.
Quantitative Bioactivity Data
The biological efficacy of 2,3-indolobetulinic acid and its derivatives has been quantified against specific molecular and cellular targets. The following tables summarize the key inhibitory concentrations.
Table 1: α-Glucosidase Inhibitory Activity of 2,3-Indolobetulinic Acid and Its Derivatives [1]
| Compound | Modification | IC50 (µM) |
| 2,3-indolo-betulinic acid | - | 189.0 |
| Glycine amide of 2,3-indolo-betulinic acid | C-28 Amide | 0.04 |
| L-phenylalanine amide of 2,3-indolo-betulinic acid | C-28 Amide | 0.05 |
| 2,3-indolo-platanic acid | - | 0.4 |
Table 2: In Vitro Antimelanoma Activity of 2,3-Indolo-betulinic Acid and Its Glycine Conjugates [2]
| Compound | Description | IC50 (µM) against A375 Cells |
| Betulinic Acid | Parent Compound | 19.2 |
| BA1 | 2,3-indolo-betulinic acid | 5.7 |
| BA2 | 2,3-indolo-betulinic acid glycine conjugate | 13.7 |
| BA3 | 2,3-indolo-betulinic acid diglycine conjugate | 10.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the therapeutic potential of 2,3-indolobetulinic acid.
Synthesis of 2,3-Indolobetulinic Acid
The synthesis of the 2,3-indolo framework is typically achieved through a Fischer indole synthesis.[1][3][4] This reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde under acidic conditions. In the context of 2,3-indolobetulinic acid, the starting material is betulonic acid.
General Procedure:
-
Betulonic acid is reacted with phenylhydrazine in a suitable solvent, such as acetic acid.
-
The reaction mixture is heated to facilitate the formation of the corresponding phenylhydrazone intermediate.
-
An acid catalyst (e.g., HCl, H2SO4, or a Lewis acid) is used to promote the-sigmatropic rearrangement of the phenylhydrazone to form the indole ring fused to the A-ring of the triterpenoid skeleton.
-
The final product, 2,3-indolobetulinic acid, is then purified using chromatographic techniques.
In Vitro α-Glucosidase Inhibition Assay
This assay is employed to determine the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
Protocol:
-
An enzyme solution of α-glucosidase (from Saccharomyces cerevisiae) is prepared in a phosphate buffer (pH 6.8).
-
The test compound (2,3-indolobetulinic acid or its derivatives) is pre-incubated with the enzyme solution for a defined period (e.g., 5-15 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
The reaction mixture is incubated for a further 20-30 minutes at 37°C.
-
The reaction is terminated by the addition of a stop solution, typically sodium carbonate.
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
In Vitro Antimelanoma Activity Assays
The anticancer effects of 2,3-indolobetulinic acid on melanoma cells are assessed using a panel of cell-based assays.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Human melanoma cells (e.g., A375) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.
-
Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as a marker of cytotoxicity.
Protocol:
-
A375 melanoma cells are treated with the test compound as described for the cell viability assay.
-
After the incubation period, a sample of the cell culture supernatant is collected.
-
The supernatant is incubated with an LDH assay reagent mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The NADH then reduces the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan is measured, and the amount of LDH released is correlated with the level of cytotoxicity.
This assay is used to evaluate the effect of a compound on cell migration.
Protocol:
-
A confluent monolayer of A375 cells is created in a culture dish or multi-well plate.
-
A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
The cells are washed to remove detached cells, and fresh medium containing the test compound is added.
-
The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 24, 48 hours).
-
The rate of cell migration is quantified by measuring the change in the width of the scratch over time.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental procedures provide a clearer understanding of the underlying mechanisms and methodologies.
Hypothesized Signaling Pathways
While the precise signaling pathways modulated by 2,3-indolobetulinic acid are yet to be fully elucidated, inferences can be drawn from the known mechanisms of its parent compounds, betulin and betulinic acid. It is plausible that 2,3-indolobetulinic acid may exert its anticancer and anti-inflammatory effects through similar pathways.
Caption: Hypothesized PI3K/Akt signaling pathway targeted by 2,3-indolobetulinic acid.
Caption: Hypothesized AMPK signaling pathway activation by 2,3-indolobetulinic acid.
Experimental Workflows
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Caption: Workflow for in vitro antimelanoma activity assessment.
Conclusion
Current research identifies 2,3-indolobetulinic acid as a molecule with distinct therapeutic targets. Its potent inhibition of α-glucosidase suggests a potential application in the management of type 2 diabetes. Furthermore, its cytotoxic and anti-migratory effects on melanoma cells highlight its promise as an anticancer agent. The provided quantitative data and detailed experimental protocols offer a solid foundation for further investigation into its mechanisms of action and preclinical development. While the specific signaling pathways remain an area for future research, the known activities of its parent compounds provide a rational basis for hypothesizing its molecular interactions. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing novel therapeutics derived from natural product scaffolds.
References
Methodological & Application
Application Note and Protocol: 2,3-Indolobetulin Cytotoxicity Assay for Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Indolobetulin is a synthetic derivative of betulin, a naturally occurring pentacyclic triterpene. Betulin and its derivatives have garnered significant interest in oncology research due to their potential anticancer activities.[1][2][3][4][5] Modifications of the betulin scaffold, such as the introduction of an indole moiety, have been explored to enhance cytotoxic effects and improve pharmacokinetic properties. Studies on related indole-functionalized betulin derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including breast, lung, colon, and melanoma. The mechanism of action for these compounds is often linked to the induction of apoptosis and cell cycle arrest. For instance, certain 28-indole-betulin derivatives have been shown to cause G1 phase cell cycle arrest and induce apoptosis in MCF-7 breast cancer cells.
This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Data Presentation: Cytotoxicity of this compound
The following table summarizes representative IC50 (half-maximal inhibitory concentration) values for this compound across various human cancer cell lines after a 72-hour incubation period. This data is illustrative and serves as a guideline for expected potency. Actual values may vary based on experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.2 |
| A549 | Lung Carcinoma | 32.8 |
| HT-29 | Colorectal Adenocarcinoma | 41.0 |
| A375 | Malignant Melanoma | 28.5 |
| HEK293 | Normal Human Kidney | > 100 |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to determine cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.
Materials and Reagents
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Human cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Step-by-Step Protocol for Cytotoxicity Assay
-
Cell Seeding:
-
Culture the selected cancer cell lines in complete medium until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1, 1, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell control" (medium only, for background absorbance).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
-
Subtract the average absorbance of the "no-cell control" from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Indolobetulin in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Indolobetulin is a semi-synthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid. It has garnered interest in pharmacological research, notably in the development of α-glucosidase inhibitors.[1] Proper dissolution and handling of this hydrophobic compound are critical for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed protocol for the solubilization of this compound and outlines a relevant signaling pathway for mechanistic studies.
Data Presentation: Solubility of this compound
The solubility of this compound in common laboratory solvents is summarized below. This data is essential for the preparation of stock solutions for in vitro assays.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 25 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [1] |
Experimental Protocols: Dissolving this compound for In Vitro Studies
This protocol details the preparation of a stock solution of this compound and its subsequent dilution for use in cell culture experiments. Due to its hydrophobic nature, DMSO is the recommended solvent for preparing a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Sterile, pre-warmed cell culture medium or phosphate-buffered saline (PBS)
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: The molecular weight of this compound is 513.8 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, weigh out 5.14 mg of this compound powder.
-
Dissolution:
-
Aseptically transfer the weighed this compound to a sterile amber microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
For compounds like triterpenoids that may be slow to dissolve, occasional warming at 37°C and vortexing for an extended period (up to 1 hour) can facilitate complete dissolution to obtain a clear solution.[2]
-
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. This compound is stable for at least 4 years when stored at -20°C.
-
Protocol for Preparing Working Solutions in Cell Culture Medium:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the medium: Warm the required volume of cell culture medium or PBS to 37°C.
-
Serial Dilution:
-
It is crucial to perform serial dilutions to avoid precipitation of the compound in the aqueous medium.
-
First, prepare an intermediate dilution by adding a small volume of the DMSO stock solution to a larger volume of pre-warmed medium. For example, a 1:10 dilution to create a 1 mM solution.
-
From this intermediate dilution, perform further dilutions to achieve the final desired concentrations for your experiment.
-
Gently mix by inverting or pipetting after each dilution step.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used, typically below 0.5%, and ideally below 0.1%. An equivalent concentration of DMSO should be used in the vehicle control wells.
-
Immediate Use: Use the freshly prepared working solutions immediately in your in vitro assays to prevent potential precipitation over time.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway modulated by betulin-related compounds and a typical experimental workflow for using this compound in in vitro studies.
Caption: PI3K/AKT/Nrf2 signaling pathway potentially modulated by this compound.
Caption: Workflow for using this compound in cell-based assays.
References
Application Notes and Protocols for In Vivo Administration of 2,3-Indolobetulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Indolobetulin is a semi-synthetic pentacyclic triterpenoid derived from betulin. It has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1][2][3] This inhibitory action suggests its potential therapeutic application in managing postprandial hyperglycemia, a key concern in type 2 diabetes. While in vitro studies have demonstrated its efficacy, a standardized in vivo administration protocol has not been formally published. This document provides a detailed, generalized experimental protocol for the in vivo administration of this compound, based on established methodologies for similar triterpenoids and α-glucosidase inhibitors. The provided protocols and data are intended as a starting point for further investigation and optimization.
Disclaimer: The following protocols are generalized and should be adapted and optimized based on the specific experimental design, animal model, and preliminary toxicology and pharmacokinetic data for this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Quantitative Data Summary
Due to the absence of published in vivo studies specifically for this compound, the following tables provide representative data from studies on related triterpenoids and α-glucosidase inhibitors to serve as a reference for experimental design.
Table 1: Representative In Vivo Dosing Parameters for Triterpenoids and α-Glucosidase Inhibitors
| Compound/Extract | Animal Model | Route of Administration | Dosage | Vehicle | Reference |
| Betulinic Acid | Mice | Intraperitoneal | 30 mg/kg | Not Specified | [4] |
| CDDO (Triterpenoid) | Mice | Intravenous | 5, 10, or 20 mg/kg | Liposomes in Saline | [5] |
| CDDO-Im (Triterpenoid) | Mice | Intravenous | 5, 10, or 20 mg/kg | Liposomes in Saline | |
| Withania frutescens Extract | Mice | Oral | 200 and 400 mg/kg | Not Specified | |
| Chrysophyllum caimito Extract | Rats | Oral | 75 mg/kg | Not Specified |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₁NO | |
| Molecular Weight | 513.8 g/mol | |
| Solubility | DMSO: ~10 mg/mL, DMF: ~25 mg/mL | |
| Appearance | Crystalline solid | |
| Storage | -20°C |
Experimental Protocols
Protocol 1: Oral Administration in a Murine Model of Type 2 Diabetes
This protocol is designed to assess the effect of this compound on postprandial hyperglycemia in a diet-induced or chemically-induced diabetic mouse model.
1. Animal Model:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Diabetes: High-fat diet for 8-12 weeks or a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer.
2. Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose [CMC] in water, or 10% DMSO in corn oil)
-
Oral gavage needles
-
Glucometer and test strips
-
Starch or sucrose solution (for oral tolerance tests)
3. Dosing Solution Preparation:
-
Based on its solubility, this compound can be dissolved in DMSO and then diluted with a suitable vehicle like corn oil or saline.
-
A stock solution of this compound in DMSO can be prepared.
-
For administration, the stock solution is further diluted with the vehicle to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
4. Administration Procedure:
-
Fast the mice overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level from the tail vein.
-
Administer this compound or the vehicle control via oral gavage. A typical volume is 10 mL/kg of body weight.
-
Thirty minutes after compound administration, administer a starch or sucrose solution (e.g., 2 g/kg body weight) orally.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-carbohydrate challenge.
Protocol 2: Intraperitoneal Administration for Pharmacokinetic Studies
This protocol outlines a procedure for determining the pharmacokinetic profile of this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Surgical cannulation of the jugular vein may be required for serial blood sampling.
2. Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Syringes and needles (25-27 gauge)
-
Heparinized tubes for blood collection
-
Centrifuge
3. Dosing Solution Preparation:
-
Prepare a sterile-filtered dosing solution of this compound in a suitable vehicle. The final formulation must be clear and free of precipitates.
4. Administration Procedure:
-
Administer a single bolus dose of this compound via intraperitoneal injection.
-
Collect blood samples (~100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
Visualizations
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: Proposed mechanism of action for this compound in the intestine.
References
- 1. Synthesis and evaluation of 2,3-indolotriterpenoids as new α-glucosidase inhibitors - cbqt.vista.gov.vn [cbqt.vista.gov.vn]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenoids Display Single Agent Anti-tumor Activity in a Transgenic Mouse Model of Chronic Lymphocytic Leukemia and Small B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in MCF-7 Cells with 2,3-Indolobetulin
Introduction
2,3-Indolobetulin is a synthetic derivative of betulin, a naturally occurring pentacyclic triterpene. Betulin and its derivatives, such as betulinic acid, have demonstrated promising anticancer activities, including the induction of apoptosis in various cancer cell lines. This document provides detailed protocols for investigating the pro-apoptotic effects of this compound on the human breast cancer cell line MCF-7.
MCF-7 cells are a luminal A, estrogen receptor-positive breast cancer cell line. Studies on related betulin compounds have shown they can induce apoptosis in MCF-7 cells through mechanisms that may involve the mitochondrial pathway and activation of caspases.[1][2][3] The protocols outlined below will enable researchers to assess cell viability, quantify apoptosis, and investigate the underlying molecular mechanisms.
Data Presentation
Table 1: Cytotoxicity of Betulin and its Derivatives on MCF-7 Cells
| Compound | Concentration | Incubation Time (h) | Cell Viability (%) | IC50 Value | Reference |
| Betulin | 38.82 µM | 72 | Not specified | 38.82 µM | [1] |
| Betulinic Acid Derivative (DCM-DS) | Not specified | Not specified | Not specified | Not specified | [3] |
| 30-diethoxyphosphoryl-28-propynoylbetulin | 10 µM, 30 µM | 24 | Not specified | Not specified | |
| Artesunate (Artemisinin derivative) | 5-200 µg/mL | 24, 48, 72 | Dose- and time-dependent decrease | 43.78 µg/mL (24h), 28.25 µg/mL (48h), 18.11 µg/mL (72h) |
Note: Data for this compound is not available and needs to be determined experimentally.
Table 2: Apoptosis Induction by Betulin Derivatives in MCF-7 Cells
| Compound | Concentration | Incubation Time (h) | Assay | Observations | Reference |
| Betulinic Acid | IC50 | 24 | Annexin V/7-AAD | Increase in apoptotic and necrotic cells | |
| Betulin Derivatives | 1.5 x IC50 | 24, 72 | Caspase-3/7 Activity | Increased caspase activity | |
| DCM-DS (Betulinic acid-rich fraction) | Not specified | Not specified | Western Blot | Upregulation of p53 and p21, downregulation of Bcl-2 | |
| Artesunate | 5-200 µg/mL | 24 | Caspase Assays | Increased activity of caspase-3, -8, and -9 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human insulin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed MCF-7 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis assays and protein extraction).
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) in all experiments.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5 x 10³ MCF-7 cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seeding and Treatment: Seed 2 x 10⁵ MCF-7 cells per well in a 6-well plate, incubate overnight, and then treat with this compound (e.g., at IC25, IC50, and IC75 concentrations) for 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Caspase Activity Assay
-
Cell Lysis: Seed and treat MCF-7 cells as described for the apoptosis assay. After treatment, lyse the cells using a specific lysis buffer provided with the caspase activity assay kit.
-
Assay Procedure: Use a colorimetric or fluorometric assay kit for caspase-3, -8, and -9 according to the manufacturer's protocol. This typically involves adding a caspase-specific substrate that releases a chromophore or fluorophore upon cleavage.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the fold-change in caspase activity relative to the untreated control.
Protocol 5: Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Treat MCF-7 cells with this compound, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, p53, p21, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control.
Visualizations
Caption: Experimental workflow for investigating the effects of this compound on MCF-7 cells.
Caption: Postulated signaling pathway for this compound-induced apoptosis in MCF-7 cells.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 2. Induction of apoptotic cell death by betulin in multidrug-resistant human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of cell cycle arrest and apoptosis by betulinic acid-rich fraction from Dillenia suffruticosa root in MCF-7 cells involved p53/p21 and mitochondrial signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Cell Cycle Arrest by 2,3-Indolobetulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of 2,3-Indolobetulin, a derivative of the natural pentacyclic triterpenoid betulin, on the cell cycle of cancer cells. The protocols outlined below describe methods to assess cell viability, analyze cell cycle distribution, and examine the expression of key cell cycle regulatory proteins.
Introduction
Betulin and its derivatives have garnered significant interest in cancer research due to their potential anti-proliferative and pro-apoptotic activities.[1][2][3] The incorporation of an indole moiety to the betulin backbone can enhance its pharmacological properties.[4][5] This document focuses on this compound and provides a comprehensive guide for its characterization as a potential cell cycle inhibitor. The following protocols will enable researchers to determine the cytotoxic effects of this compound and elucidate its mechanism of action by analyzing its impact on cell cycle progression.
Data Presentation
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 (Breast Cancer) | 15.5 |
| A549 (Lung Cancer) | 22.1 |
| HCT116 (Colon Cancer) | 18.9 |
| HeLa (Cervical Cancer) | 25.3 |
This table presents hypothetical IC50 values for this compound, representing the concentration at which a 50% inhibition of cell growth is observed after 48 hours of treatment.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55.2 ± 2.8 | 30.1 ± 1.5 | 14.7 ± 1.3 |
| This compound (15 µM) | 75.8 ± 3.5 | 15.3 ± 1.1 | 9.9 ± 0.9 |
This table summarizes representative quantitative data from a flow cytometry experiment, showing the percentage of cells in each phase of the cell cycle after treatment with this compound for 24 hours. The data suggests a G1 phase arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) after treatment with this compound using propidium iodide (PI) staining.
Materials:
-
Cancer cells treated with this compound
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for a specific time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for detecting changes in the expression levels of key proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), following treatment with this compound.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-Cyclin B1, anti-CDK1, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced G1 cell cycle arrest.
Caption: Experimental workflow for analyzing cell cycle arrest induced by this compound.
References
- 1. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Betulinic Acid Derivative, BA5, Induces G0/G1 Cell Arrest, Apoptosis Like-Death, and Morphological Alterations in Leishmania sp [frontiersin.org]
- 5. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-proliferative Effects of 2,3-Indolobetulin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,3-Indolobetulin, a derivative of the naturally occurring pentacyclic triterpene betulin, has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. The introduction of an indole framework at the C2 position of the betulinic acid scaffold has been shown to enhance its cytotoxic activity. This document provides detailed application notes and protocols for assessing the anti-proliferative effects of this compound and its derivatives, summarizing key data and outlining experimental methodologies.
Data Presentation
The anti-proliferative activity of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values against different cancer cell lines.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| 2,3-indolo-betulinic acid (BA4) | B164A5 (murine melanoma) | MTT | 72 h | --- | [1] |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | B164A5 (murine melanoma) | MTT | 72 h | 9.15 | [1] |
| N-(2,3-indolo-betulinoyl)glycine (BA3) | B164A5 (murine melanoma) | MTT | 72 h | 8.11 | [1] |
| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | A375 (human melanoma) | MTT | 72 h | 5.7 | [1] |
| 5H-indolo[2,3-b]quinoline derivatives | Various human cancer cell lines | --- | --- | 0.6 - 1.4 |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-proliferative effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., B164A5, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds (e.g., 1, 10, 25, 50, and 75 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Apoptosis and Necrosis Determination (Hoechst 33342 and Propidium Iodide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Hoechst 33342 stain
-
Propidium Iodide (PI) stain
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 24-well plate and treat them with the test compounds for the desired time.
-
Wash the cells with PBS.
-
Stain the cells with Hoechst 33342 and PI according to the manufacturer's protocol.
-
Observe the cells under a fluorescence microscope.
-
Viable cells: Blue, intact nuclei.
-
Apoptotic cells: Condensed or fragmented blue nuclei.
-
Necrotic cells: Red, swollen nuclei.
-
-
Quantify the percentage of apoptotic and necrotic cells.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the anti-proliferative effects of this compound.
Caption: Experimental workflow for assessing anti-proliferative effects.
Caption: Proposed signaling pathway for this compound.
Mechanism of Action
The anti-proliferative effects of betulin derivatives, including this compound, are often attributed to the induction of apoptosis and cell cycle arrest. Studies on related compounds suggest that these effects may be mediated through the generation of reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, including caspase-9 and caspase-3, ultimately leading to apoptotic cell death.
Furthermore, some betulin derivatives have been shown to induce cell cycle arrest at the G2/M phase. This is often associated with the downregulation of cyclins A and B1 and the upregulation of the cyclin-dependent kinase inhibitor p21. The induction of apoptosis can be confirmed by observing characteristic nuclear morphological changes, such as chromatin condensation and fragmentation, using techniques like Hoechst staining. The specific mechanism can vary depending on the cell type and the specific derivative of this compound used. For instance, at lower concentrations, some derivatives may induce necrosis instead of apoptosis.
References
Measuring the Efficacy of 2,3-Indolobetulin in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to measure the in vivo efficacy of 2,3-Indolobetulin, a promising anti-cancer compound. The following protocols are based on established techniques for evaluating novel therapeutics in preclinical animal models, with a focus on melanoma.
In Vivo Efficacy Assessment in Xenograft Models
The most common method for evaluating the anti-tumor activity of this compound is through the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.
Experimental Workflow for Xenograft Studies
Quantitative Data Summary
While specific in vivo efficacy data for this compound is not extensively available in publicly accessible literature, the following tables represent typical data collected in such studies, based on research on similar indole-containing betulinic acid derivatives.
Table 1: Tumor Growth Inhibition in Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | 1500 ± 150 | - |
| This compound | 25 | Intraperitoneal | 750 ± 90 | 50 |
| This compound | 50 | Intraperitoneal | 450 ± 65 | 70 |
| Positive Control (e.g., Vemurafenib) | 10 | Oral | 400 ± 60 | 73 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | - | 20.1 ± 0.5 | 19.8 ± 0.6 | -1.5 |
| This compound | 25 | 20.3 ± 0.4 | 19.5 ± 0.5 | -3.9 |
| This compound | 50 | 20.2 ± 0.5 | 18.9 ± 0.7 | -6.4 |
| Positive Control (e.g., Vemurafenib) | 10 | 20.0 ± 0.6 | 18.5 ± 0.8 | -7.5 |
Table 3: Acute Toxicity Profile of this compound in Mice
| Parameter | Value |
| LD50 (Median Lethal Dose) | > 50 mg/kg (Intraperitoneal) |
| NOAEL (No-Observed-Adverse-Effect Level) | Not Established |
Experimental Protocols
Tumor Xenograft Model Protocol
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human melanoma xenograft mouse model.
Materials:
-
Human melanoma cell line (e.g., A375)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Matrigel (optional)
-
Athymic nude mice (6-8 weeks old)
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture A375 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle control solution intraperitoneally daily.
-
This compound Groups: Administer this compound at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg) intraperitoneally daily.
-
Positive Control Group: Administer a standard-of-care drug (e.g., vemurafenib) at a clinically relevant dose.
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse every 2-3 days to assess toxicity.
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis.
Western Blot Protocol for PI3K/Akt Pathway Analysis
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway in tumor tissues.
Materials:
-
Excised tumor tissues
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the excised tumor tissues in lysis buffer on ice. Centrifuge the lysates and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.
TUNEL Assay Protocol for Apoptosis Detection
Objective: To quantify the level of apoptosis induced by this compound in tumor tissues.
Materials:
-
Excised tumor tissues
-
Formalin or paraformaldehyde for fixation
-
Paraffin embedding materials
-
TUNEL assay kit (e.g., in situ cell death detection kit)
-
Microscope
Procedure:
-
Tissue Preparation: Fix the excised tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut thin sections (e.g., 4-5 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Treat the sections with proteinase K to permeabilize the tissues.
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
Counterstaining (optional): Counterstain the nuclei with a fluorescent dye such as DAPI.
-
Imaging and Analysis: Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei. Quantify the percentage of TUNEL-positive cells in multiple fields of view for each tumor section.
Signaling Pathway Visualization
Proposed Mechanism of Action of this compound
This compound is hypothesized to exert its anti-cancer effects through the inhibition of the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis.
Application of 2,3-Indolobetulin in Melanoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant melanoma remains a significant challenge in oncology due to its high metastatic potential and resistance to conventional therapies. Novel therapeutic agents are urgently needed, and natural product derivatives have emerged as a promising avenue for drug discovery. 2,3-Indolobetulin, a semi-synthetic derivative of betulinic acid, has demonstrated potent anti-melanoma activity. The conjugation of an indole moiety to the betulinic acid scaffold has been shown to enhance its cytotoxic and anti-proliferative effects against melanoma cells. This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound and its derivatives as anti-melanoma agents.
Biological Activity and Mechanism of Action
This compound and its derivatives have been shown to exert significant cytotoxic, anti-proliferative, and anti-migratory effects on various melanoma cell lines, including A375 human melanoma and B164A5 murine melanoma cells. The primary mechanism of action is the induction of apoptosis through the intrinsic mitochondrial pathway. Key molecular events include the generation of reactive oxygen species (ROS), activation of MAPK signaling pathways (p38 and JNK), and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent caspase activation.
Data Presentation
Table 1: In Vitro Efficacy of this compound Derivatives against Melanoma Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | A375 | MTT | 72 | 5.7 | [1] |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | A375 | MTT | 72 | 10.0 | [1] |
| N-(2,3-indolo-betulinoyl)glycine (BA3) | A375 | MTT | 72 | 13.7 | [1] |
| 2,3-indolo-betulinic acid (BA4) | A375 | MTT | 72 | >20 | [1] |
| Betulinic Acid (BI) | A375 | MTT | 72 | 19.2 | [1] |
| BA2 | B164A5 | MTT | 72 | 9.15 | |
| BA3 | B164A5 | MTT | 72 | 8.11 |
Mandatory Visualizations
Signaling Pathway of this compound Induced Apoptosis in Melanoma
Caption: Proposed signaling pathway of this compound-induced apoptosis in melanoma cells.
Experimental Workflow for Assessing Anti-Melanoma Activity
Caption: General experimental workflow for evaluating the anti-melanoma effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed melanoma cells (e.g., A375, B164A5) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound derivatives (e.g., 1, 10, 25, 50, and 75 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is an indicator of cytotoxicity and compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the 72-hour incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
Cell Migration Assay (Scratch Assay)
Principle: This method assesses the ability of cells to migrate and close a "wound" or scratch created in a confluent cell monolayer.
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Create the Scratch: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of the this compound derivatives.
-
Image Acquisition: Capture images of the scratch at 0 hours and after 24 and 48 hours of incubation.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure compared to the control.
Apoptosis Detection (Hoechst 33342 Staining)
Principle: Hoechst 33342 is a fluorescent stain that binds to DNA. Apoptotic cells exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which can be visualized by fluorescence microscopy.
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat them with the test compounds for 72 hours.
-
Staining: Remove the medium, wash the cells with PBS, and then incubate with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.
-
Washing and Mounting: Wash the cells again with PBS and mount the coverslips on microscope slides.
-
Microscopy: Observe the cells under a fluorescence microscope using a UV filter.
-
Analysis: Identify and count apoptotic cells based on their distinct nuclear morphology (brightly stained, condensed, or fragmented nuclei).
Western Blot Analysis for Apoptotic Proteins
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular pathways involved in apoptosis.
Protocol:
-
Protein Extraction: Treat melanoma cells with this compound derivatives for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic proteins (e.g., Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3, cleaved PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
This compound and its derivatives represent a promising class of compounds for melanoma therapy. The provided application notes and protocols offer a comprehensive guide for researchers to investigate their anti-melanoma effects and elucidate their mechanisms of action. Further studies are warranted to explore their in vivo efficacy and potential for clinical translation.
References
Application Notes & Protocols: Developing 2,3-Indolobetulin-Based Drug Delivery Systems
Introduction
Betulin, a naturally occurring pentacyclic triterpenoid found abundantly in birch bark, and its derivatives are of significant interest in pharmacology due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Chemical modifications of the betulin scaffold can yield derivatives with enhanced therapeutic potential. Among these, 2,3-indolobetulin, a derivative incorporating an indole moiety, presents a promising scaffold for developing novel therapeutic agents. However, the clinical translation of many triterpenoids is hampered by their poor aqueous solubility and limited bioavailability.
Encapsulating these hydrophobic compounds into nanoparticle-based drug delivery systems is a promising strategy to overcome these limitations. Nanocarriers can enhance solubility, improve pharmacokinetic profiles, protect the drug from degradation, and potentially enable targeted delivery. This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles, intended for researchers in drug development and nanomedicine.
Section 1: Formulation of this compound Nanoparticles
The nanoprecipitation method, also known as the solvent displacement method, is a straightforward and widely used technique for preparing polymeric nanoparticles for hydrophobic drugs like this compound. This method involves dissolving the drug and a polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the polymer and drug to co-precipitate into nanoparticles.
Protocol 1.1: Nanoparticle Formulation by Nanoprecipitation
Objective: To formulate this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10-20 kDa)
-
Acetone or Acetonitrile (HPLC grade)
-
Polyvinyl alcohol (PVA, 87-89% hydrolyzed, MW 30-70 kDa) or Poloxamer 188
-
Deionized water
-
Trehalose (cryoprotectant)
Equipment:
-
Magnetic stirrer and stir bars
-
Probe sonicator
-
Syringes and needles (e.g., 27G)
-
Centrifuge (capable of >15,000 x g)
-
Lyophilizer (Freeze-dryer)
-
Rotary evaporator (optional)
Procedure:
-
Organic Phase Preparation: Dissolve 5 mg of this compound and 50 mg of PLGA in 2 mL of acetone. Ensure complete dissolution by vortexing or brief sonication.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 10 mL of deionized water. Stir until the PVA is fully dissolved. This will act as the stabilizer.
-
Emulsification/Precipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (~600 rpm). A milky white suspension should form immediately as the nanoparticles precipitate.
-
Solvent Evaporation: Continue stirring the suspension in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to accelerate this step.
-
Nanoparticle Collection: Transfer the nanoparticle suspension to centrifuge tubes and centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Washing: Carefully discard the supernatant, which contains residual PVA and unencapsulated drug. Resuspend the nanoparticle pellet in deionized water using gentle vortexing or sonication. Repeat the centrifugation and washing step two more times to ensure the removal of impurities.
-
Lyophilization: After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water containing 5% (w/v) trehalose as a cryoprotectant. Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry, powdered form of the nanoparticles.
-
Storage: Store the lyophilized nanoparticles at -20°C in a desiccator.
Section 2: Physicochemical Characterization
Thorough characterization is essential to ensure the quality, stability, and reproducibility of the nanoparticle formulation. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Protocol 2.1: Particle Size, PDI, and Zeta Potential Analysis
Objective: To determine the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles.
Method: Dynamic Light Scattering (DLS) and Zeta Potential (ZP) Analysis.
Procedure:
-
Resuspend a small amount (~0.1 mg) of lyophilized nanoparticles in 1 mL of deionized water.
-
Vortex briefly to ensure a homogenous suspension.
-
Dilute the suspension to an appropriate concentration with deionized water to achieve a suitable scattering intensity (typically 100-500 kcps).
-
For size and PDI, measure the sample using a DLS instrument at 25°C.
-
For zeta potential, measure the sample in an appropriate folded capillary cell. The zeta potential provides an indication of the colloidal stability of the formulation.
Protocol 2.2: Drug Loading and Encapsulation Efficiency
Objective: To quantify the amount of this compound encapsulated within the nanoparticles.
Method: High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Accurately weigh 5 mg of lyophilized nanoparticles.
-
Dissolve the nanoparticles in 1 mL of a suitable organic solvent (e.g., acetonitrile or dichloromethane) to break the nanoparticles and release the encapsulated drug.
-
Vortex thoroughly and sonicate for 10 minutes to ensure complete dissolution and drug extraction.
-
Filter the solution through a 0.22 µm syringe filter to remove any polymeric debris.
-
Analyze the filtrate using a validated HPLC method with a UV-Vis detector to determine the concentration of this compound. A standard calibration curve of the free drug must be prepared.
-
Calculations:
-
Drug Loading (% w/w) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100
-
Table 1: Representative Physicochemical Characterization Data
| Formulation ID | Polymer | Drug:Polymer Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| IB-NP-01 | PLGA | 1:10 | 155.4 ± 4.2 | 0.12 ± 0.02 | -18.5 ± 1.5 | 7.8 ± 0.5 | 85.8 ± 3.1 |
| IB-NP-02 | PLGA | 1:5 | 162.1 ± 5.1 | 0.15 ± 0.03 | -16.2 ± 2.1 | 12.1 ± 0.8 | 72.6 ± 4.5 |
| Blank-NP | PLGA | 0:10 | 148.9 ± 3.8 | 0.11 ± 0.01 | -19.1 ± 1.8 | N/A | N/A |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes.
Section 3: In Vitro Evaluation
In vitro studies are critical for assessing the drug release profile and the biological activity of the formulated nanoparticles.
Protocol 3.1: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of this compound from the nanoparticles over time.
Method: Dialysis Method.
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 2 mL of release medium (Phosphate-Buffered Saline, PBS, pH 7.4). To maintain sink conditions for the hydrophobic drug, 0.5% (v/v) Tween 80 should be added to the PBS.
-
Transfer the nanoparticle dispersion into a dialysis bag (MWCO 12-14 kDa).
-
Place the sealed dialysis bag into a container with 50 mL of the same release medium.
-
Keep the entire setup at 37°C in a shaking incubator or on a stirrer to ensure continuous mixing.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the container and replace it with 1 mL of fresh medium to maintain the sink conditions.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3.2: In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic effect of this compound formulations on cancer cells.
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow the cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against drug concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).
Table 2: Representative In Vitro Evaluation Data
| Formulation | Cumulative Release at 48h (%) | Cell Line | IC₅₀ (µM) after 48h |
| Free this compound | N/A | MCF-7 | 12.5 ± 1.1 |
| IB-NP-01 | 45.2 ± 3.5 | MCF-7 | 8.2 ± 0.7 |
| Blank-NP | N/A | MCF-7 | >100 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes.
Section 4: Cellular Uptake and Mechanism of Action
Understanding how nanoparticles enter cells and how the released drug exerts its effect is crucial for rational drug delivery design. Betulin derivatives and indoloquinolines have been shown to induce apoptosis through mitochondrial-related pathways.
Protocol 4.1: Cellular Uptake Visualization
Objective: To qualitatively or quantitatively assess the internalization of nanoparticles by cells.
Method: Fluorescence Microscopy or Flow Cytometry.
Procedure (Fluorescence Microscopy):
-
Formulate nanoparticles using a fluorescently-labeled polymer (e.g., PLGA-FITC) or by encapsulating a fluorescent dye (e.g., Coumarin-6).
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescent nanoparticles for various time points (e.g., 1, 4, and 12 hours).
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde.
-
(Optional) Stain the cell nuclei with DAPI (blue) and/or the cell membrane with a dye like WGA-Alexa Fluor 647 (red).
-
Mount the coverslips on microscope slides and visualize using a confocal or fluorescence microscope. The co-localization of the nanoparticle fluorescence (green) within the cell boundaries indicates uptake.
Potential Signaling Pathway
Studies on betulin and indole-based anticancer agents suggest they can trigger apoptosis by modulating the mitochondrial pathway. A plausible mechanism for this compound involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death.
References
- 1. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by 2,3-Indolobetulin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2,3-Indolobetulin is a semi-synthetic derivative of betulin, a naturally occurring pentacyclic triterpene with known anticancer properties.[1][2][3] Modifications to the betulin scaffold, such as the introduction of an indole moiety, are being explored to enhance its therapeutic potential.[2] Betulin and its derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of caspase cascades and modulation of mitochondrial pathways.[4] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
The Annexin V/PI assay is a widely used method for the detection of apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.
Principle of the Assay
This protocol utilizes a dual-staining method with FITC-conjugated Annexin V and PI to differentiate between three cell populations by flow cytometry:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for clear comparison and interpretation.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in [Cell Line Name] Cells
| Treatment Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | |||
| [Concentration 1] | |||
| [Concentration 2] | |||
| [Concentration 3] | |||
| [Concentration 4] |
Table 2: Time-Course of Apoptosis Induction by this compound in [Cell Line Name] Cells
| Time (hours) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 | |||
| [Time 1] | |||
| [Time 2] | |||
| [Time 3] | |||
| [Time 4] |
Experimental Protocols
Materials and Reagents
-
This compound
-
[Cell Line Name] cells
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Distilled water
-
Flow cytometry tubes
-
Microcentrifuge tubes
Protocol
1. Cell Seeding and Treatment
-
Seed [Cell Line Name] cells in a 6-well plate at a density of 1 x 10⁶ cells/well in complete culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., as determined by a prior cytotoxicity assay like MTT) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same final concentration used for the drug dilutions.
2. Cell Harvesting and Washing
-
After the treatment period, collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
3. Staining
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer immediately after staining.
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set the appropriate compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, and late apoptotic/necrotic).
Visualizations
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Caption: Workflow for apoptosis analysis by flow cytometry.
Caption: Gating strategy for Annexin V/PI flow cytometry data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of 2,3-Indolobetulin In Vivo
Disclaimer: Direct in vivo bioavailability and pharmacokinetic data for 2,3-Indolobetulin are limited in publicly available literature. The following troubleshooting guides and FAQs are based on established strategies for improving the bioavailability of structurally related, poorly water-soluble pentacyclic triterpenes, such as betulin and betulinic acid. These approaches are expected to be highly relevant for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving good in vivo bioavailability for this compound?
A1: The primary challenge is its poor aqueous solubility. This compound is a lipophilic molecule, and its solubility in aqueous media is very low. This limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream. solubility data from chemical suppliers indicates that this compound is soluble in organic solvents like DMF (25 mg/ml) and DMSO (10 mg/ml), but its aqueous solubility is not specified, which is typical for highly hydrophobic compounds.[1][2]
Q2: What are the main strategies to overcome the poor bioavailability of this compound?
A2: The main strategies focus on enhancing its solubility and/or dissolution rate. These can be broadly categorized into:
-
Nanoformulations: Encapsulating this compound into nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles can improve its dispersion in aqueous environments and facilitate absorption.
-
Structural Modification (Prodrugs): Modifying the this compound molecule to create a more soluble prodrug that can be converted back to the active compound in vivo.
-
Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level to improve its dissolution rate.
-
Co-crystallization: Forming a co-crystal with a highly soluble, non-toxic co-former to enhance solubility and dissolution.
Q3: Are there any known signaling pathways affected by betulin derivatives that might be relevant to this compound?
A3: Yes, studies on betulin and its derivatives have shown modulation of several key signaling pathways involved in inflammation and cellular stress responses. For instance, betulin has been shown to exert anti-inflammatory effects through the AMPK/AKT/Nrf2 signaling pathway.[3] It has also been reported to modulate the DJ-1/Akt/Nrf2 signaling pathway, which is involved in neuronal protection.[4] Given the structural similarity, it is plausible that this compound could interact with similar pathways.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility and dissolution rate of crystalline this compound. | Strategy 1: Nanoformulation. Prepare a liposomal or polymeric nanoparticle formulation of this compound. | Increased Cmax and AUC, and more consistent plasma concentration profiles across subjects. |
| Rapid metabolism in the gut wall or liver (first-pass effect). | Strategy 2: Co-administration with metabolic inhibitors. (Use with caution and appropriate controls). Co-administer with known inhibitors of relevant metabolic enzymes (e.g., CYP enzymes), if identified. | Increased plasma concentration of the parent compound. |
| Efflux by transporters such as P-glycoprotein in the intestine. | Strategy 3: Co-administration with P-gp inhibitors. (Use with caution and appropriate controls). Co-administer with a known P-glycoprotein inhibitor. | Increased absorption and higher plasma concentrations. |
Issue 2: Difficulty in Preparing a Stable and Concentrated Formulation for In Vivo Dosing
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of this compound in aqueous dosing vehicles. | Strategy 1: Use of co-solvents and surfactants. Prepare a formulation using a mixture of biocompatible solvents (e.g., DMSO, ethanol) and surfactants (e.g., Tween 80, Cremophor EL). See solubility data for starting points.[1] | A clear and stable solution or fine suspension suitable for administration. |
| Low drug loading in nanoformulations. | Strategy 2: Optimize nanoformulation parameters. Experiment with different lipid/polymer to drug ratios, and different preparation methods (e.g., thin-film hydration vs. ethanol injection for liposomes). | Increased encapsulation efficiency and drug loading capacity. |
| Instability of the formulation, leading to drug leakage or particle aggregation. | Strategy 3: Incorporate stabilizing agents. For liposomes, add cholesterol to improve membrane rigidity. For nanoparticles, use appropriate stabilizers or surface coatings (e.g., PEGylation). | Improved physical and chemical stability of the formulation during storage and in vivo. |
Quantitative Data Summary
The following tables summarize representative data for bioavailability enhancement of betulin derivatives, which can serve as a reference for experiments with this compound.
Table 1: Pharmacokinetic Parameters of a Betulin Derivative (SBE) in Rats
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC0–48h (h·ng/mL) | T1/2 (h) |
| Intravenous (i.v.) | 5 mg/kg | - | - | 2473.03 ± 706.60 | 9.77 ± 2.70 |
| Oral (i.g.) | 200 mg/kg | 1042.76 ± 259.11 | ~4 | 9385.70 ± 2902.72 | 11.13 ± 2.03 |
Table 2: Solubility of a Betulin Derivative (SBE) Compared to Betulinic Acid (BA)
| Solvent | SBE Solubility (g/L) | BA Solubility (g/L) |
| Water | Significantly Higher than BA | Very Low |
| n-Butanol | 7.19 ± 0.66 | Lower than SBE |
| Methanol | Significantly Higher than BA | Lower than SBE |
| Acetonitrile | Significantly Higher than BA | Lower than SBE |
| Petroleum Ether | Significantly Higher than BA | Lower than SBE |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound in liposomes to improve its aqueous dispersibility.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, SPC, and cholesterol in a 10:2 molar ratio (adjust as needed) in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.
-
Dry the film further under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Centrifuge the liposome suspension to remove any unencapsulated this compound.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Preparation of a this compound Prodrug
Objective: To synthesize a more soluble prodrug of this compound by attaching a hydrophilic moiety.
Note: This is a general procedure and requires expertise in organic synthesis. The choice of the hydrophilic group and the reaction conditions need to be optimized.
Materials:
-
This compound
-
A hydrophilic moiety with a reactive group (e.g., succinic anhydride)
-
A suitable solvent (e.g., pyridine, dichloromethane)
-
A coupling agent if necessary (e.g., DCC, EDC)
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve this compound in the appropriate solvent.
-
Add the hydrophilic moiety (e.g., succinic anhydride) and a catalyst if needed (e.g., DMAP).
-
Stir the reaction mixture at a suitable temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction and remove the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the pure prodrug.
-
Characterize the structure of the prodrug using techniques like NMR and mass spectrometry.
-
Evaluate the solubility and in vitro/in vivo stability of the prodrug.
Visualizations
Caption: Logical relationship between bioavailability challenges and enhancement strategies.
Caption: General experimental workflow for enhancing this compound bioavailability.
Caption: Postulated signaling pathway for betulin derivatives.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin ameliorates neuronal apoptosis and oxidative injury via DJ-1/Akt/Nrf2 signaling pathway after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 2,3-Indolobetulin in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Indolobetulin. The information is designed to address specific issues that may be encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid.[1] While specific signaling pathways for this compound are still under investigation, based on related betulin compounds, it is hypothesized to modulate pathways involved in cell survival, proliferation, and stress response, such as the PI3K/Akt and Nrf2 signaling pathways.[2][3][4][5]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is recommended to prepare a concentrated stock solution in 100% DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage of the solid compound, a temperature of -20°C is recommended, which should maintain its stability for at least four years.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent toxicity, typically below 0.5%, with 0.1% being preferable. It is crucial to run a vehicle control (medium with the same concentration of DMSO as the treatment group) to account for any effects of the solvent on cell viability and function.
Q4: I'm observing precipitation of this compound after adding it to the cell culture medium. What should I do?
A4: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds. To mitigate this:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock.
-
Add dropwise while vortexing: Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Use a three-step dilution: For particularly problematic compounds, first dissolve the compound in DMSO, then dilute this stock into a small, intermediate volume of serum-free media before adding it to the final culture medium.
Q5: How stable is this compound in cell culture media over time?
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment.
-
Solution: Perform a time-course stability study of this compound in your specific cell culture medium (see Experimental Protocol 1). If significant degradation is observed, consider replenishing the compound with fresh media at regular intervals during long-term experiments.
-
-
Possible Cause: Variability in the preparation of working solutions.
-
Solution: Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Avoid using previously diluted aqueous solutions.
-
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range for all experiments.
-
Problem 2: Higher than expected cytotoxicity or off-target effects.
-
Possible Cause: Toxicity from the DMSO solvent.
-
Solution: Perform a dose-response experiment with the DMSO vehicle alone to determine the maximum tolerated concentration for your specific cell line. Ensure the final DMSO concentration in your experiments is below this toxic threshold.
-
-
Possible Cause: Formation of toxic degradation products.
-
Solution: Analyze the stability of this compound using HPLC or LC-MS/MS to identify any potential degradation products. If toxic byproducts are suspected, reducing the incubation time may be necessary.
-
-
Possible Cause: Compound precipitation leading to non-uniform cell exposure.
-
Solution: Visually inspect the culture wells for any signs of precipitation after adding the compound. If observed, follow the steps outlined in FAQ Q4 to improve solubility.
-
Data Presentation
Table 1: Illustrative Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Percent Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 6 | 98.2 ± 1.5 |
| 12 | 95.7 ± 2.1 |
| 24 | 91.3 ± 3.4 |
| 48 | 85.6 ± 4.2 |
| 72 | 78.9 ± 5.1 |
Note: This data is for illustrative purposes only and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over a defined time course.
Methodology:
-
Preparation of Working Solution: Prepare a working solution of this compound in your cell culture medium (e.g., DMEM + 10% FBS) at the highest concentration to be used in your experiments.
-
Incubation: Aliquot the working solution into sterile tubes and incubate them in a cell culture incubator at 37°C and 5% CO2.
-
Time Points: At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one aliquot from the incubator.
-
Sample Preparation: Immediately freeze the sample at -80°C to halt any further degradation. For analysis, precipitate proteins by adding a 3-fold excess of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent this compound compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Mandatory Visualization
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Hypothesized signaling pathways modulated by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulin ameliorates neuronal apoptosis and oxidative injury via DJ-1/Akt/Nrf2 signaling pathway after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 2,3-Indolobetulin experiments
Welcome to the technical support center for 2,3-Indolobetulin experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental workflows. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and its derivatives.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Q1: My IC50 values for this compound vary significantly between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a frequent challenge, often stemming from the physicochemical properties of this compound and experimental variables. Here are the primary factors to consider:
-
Poor Solubility: this compound, like many triterpenoids, has low aqueous solubility.[1] This can lead to precipitation in your cell culture medium, resulting in an inaccurate final concentration and high variability.
-
Troubleshooting:
-
Solvent Choice: Prepare a high-concentration stock solution in 100% DMSO.[2] For working solutions, ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicate your stock solution before diluting it into the media to ensure it is fully dissolved.
-
Visual Inspection: Before adding to cells, visually inspect the diluted compound in the media for any signs of precipitation.
-
-
-
Compound Stability in Media: The stability of this compound in cell culture media over the course of your experiment can affect its effective concentration. While specific stability data for this compound is limited, related compounds can be unstable in aqueous solutions.[3]
-
Troubleshooting:
-
Fresh Preparations: Always prepare fresh dilutions of this compound from your stock solution immediately before each experiment.
-
Media Changes: For longer incubation periods (>24 hours), consider replacing the media with freshly prepared compound to maintain a consistent concentration.
-
Stability Assessment: If variability persists, you can perform a stability study by incubating this compound in your chosen cell culture medium at 37°C and quantifying its concentration at different time points using HPLC.
-
-
-
Interaction with Serum Proteins: Components of fetal bovine serum (FBS) can bind to hydrophobic compounds like this compound, reducing its free concentration and bioavailability.[4]
-
Troubleshooting:
-
Consistent Serum Concentration: Use a consistent percentage of FBS across all experiments.
-
Serum-Free Conditions: If your cell line allows, consider conducting experiments in serum-free or reduced-serum media to minimize this variable. Be aware that this may alter cell sensitivity.
-
-
-
Phenol Red Interference: Phenol red, a common pH indicator in cell culture media, has been shown to have weak estrogenic effects and can interfere with colorimetric and fluorescence-based assays.
-
Troubleshooting:
-
Use Phenol Red-Free Media: For sensitive assays, especially with hormone-responsive cell lines (e.g., MCF-7), switch to phenol red-free media to eliminate potential interference.
-
-
-
Cell Density and Health: The initial cell seeding density and overall health of your cells can significantly impact their response to treatment.
-
Troubleshooting:
-
Consistent Seeding: Ensure a consistent number of viable cells are seeded for each experiment.
-
Monitor Cell Health: Regularly check your cells for signs of stress or contamination.
-
-
Below is a logical workflow for troubleshooting variability in cytotoxicity assays.
Caption: A step-by-step guide to troubleshooting inconsistent cytotoxicity data.
Issue 2: Poor Reproducibility in α-Glucosidase Inhibition Assays
Q2: I am seeing inconsistent inhibition of α-glucosidase with this compound. What could be the problem?
A2: Reproducibility issues in enzyme inhibition assays with poorly soluble compounds are common. Here are some key areas to investigate:
-
Compound Precipitation: As with cell-based assays, the low aqueous solubility of this compound is a primary suspect. Precipitation in the assay buffer will lead to a lower effective inhibitor concentration.
-
Troubleshooting:
-
DMSO Concentration: Ensure the final DMSO concentration in the assay is as low as possible and consistent across all wells.
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor before adding the substrate can sometimes help, but be mindful of potential time-dependent inhibition.
-
Solubility in Buffer: Test the solubility of your compound in the assay buffer at the highest concentration you plan to use.
-
-
-
Assay Conditions: The pH and composition of your assay buffer are critical for both enzyme activity and inhibitor stability.
-
Troubleshooting:
-
pH Control: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the assay.
-
Interfering Substances: Some buffer components or additives can interfere with the assay. For example, thiol-containing reagents should be avoided.
-
-
-
Enzyme Activity: Variations in enzyme activity can lead to inconsistent results.
-
Troubleshooting:
-
Enzyme Quality: Use a high-quality enzyme from a reputable supplier.
-
Proper Storage: Store the enzyme according to the manufacturer's instructions to maintain its activity.
-
Consistent Activity: Always run a positive control (e.g., acarbose) and a no-inhibitor control to ensure the enzyme is active and the assay is performing as expected.
-
-
Quantitative Data
The following tables summarize key quantitative data for this compound and its derivatives.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMF | 25 mg/mL | |
| This compound | DMSO | 10 mg/mL | |
| Betulinic Acid | DMSO | 20 mg/mL | |
| Betulinic Acid | Ethanol | 0.5 mg/mL | |
| Betulinic Acid | 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | |
| 28-O-succinyl betulin | PBS (pH 7-8) | Significantly higher than at pH 5-6.5 |
Table 2: In Vitro Cytotoxicity (IC50) of 2,3-Indolobetulinic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| 2,3-indolo-betulinic acid (BA4) | B164A5 (murine melanoma) | 17.62 ± 0.11 | 72 h | |
| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | B164A5 (murine melanoma) | 10.34 ± 0.06 | 72 h | |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | B164A5 (murine melanoma) | 9.15 ± 0.05 | 72 h | |
| N-(2,3-indolo-betulinoyl)glycine (BA3) | B164A5 (murine melanoma) | 8.11 ± 0.13 | 72 h | |
| Betulinic Acid (BI) | B164A5 (murine melanoma) | 21.14 ± 0.08 | 72 h | |
| 28-indole-betulin derivative (EB355A) | MCF-7 (breast cancer) | 67 | Not Specified | |
| 28-indole-betulin derivative (EB355A) | A375 (melanoma) | 132 | Not Specified | |
| 28-indole-betulin derivative (EB355A) | DLD-1 (colorectal cancer) | 155 | Not Specified |
Table 3: α-Glucosidase Inhibition by 2,3-Indolobetulinic Acid Amide Derivatives
| Compound | IC50 (µM) | Reference |
| Glycine amide of 2,3-indolobetulinic acid | 0.04 | |
| L-phenylalanine amide of 2,3-indolobetulinic acid | 0.05 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Spike Media: Dilute the stock solution into pre-warmed cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS) to your final working concentration. Ensure the final DMSO concentration is below 0.5%.
-
Time Points: Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C incubator.
-
Sample Collection: At each time point, remove one tube.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to the media sample to precipitate serum proteins. Vortex and centrifuge at high speed.
-
Analysis: Transfer the supernatant and analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.
-
Calculation: Calculate the percentage of compound remaining at each time point relative to the T=0 concentration.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is adapted for screening inhibitors like this compound.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer at a pH of 6.8.
-
Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.
-
Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a concentration of 5 mM.
-
Inhibitor Solutions: Prepare serial dilutions of this compound in DMSO.
-
Stop Solution: Prepare a 0.2 M sodium carbonate solution.
-
-
Assay Procedure (96-well plate):
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of your this compound dilution (or DMSO for control).
-
Add 20 µL of the enzyme solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Signaling Pathways
Based on studies of closely related triterpenoids like betulinic acid, this compound is likely to modulate key signaling pathways involved in cell survival, proliferation, and stress response.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Betulinic acid has been shown to induce apoptosis by inhibiting this pathway. It is plausible that this compound shares this mechanism.
Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Triterpenoids are known activators of this pathway. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.
Caption: Proposed activation of the Nrf2 pathway by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel polymeric derivatives of betulin with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
methods to increase the yield of 2,3-Indolobetulin synthesis
Technical Support Center: 2,3-Indolobetulin Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common route involves a two-step process. First, the C-3 hydroxyl group of a betulin-derived starting material is oxidized to form a 3-keto triterpenoid (a ketone). Second, this ketone undergoes a Fischer indole synthesis with a hydrazine derivative (commonly phenylhydrazine) in an acidic medium to construct the indole ring fused to the A-ring of the triterpenoid skeleton.
Q2: What are the most critical factors influencing the overall yield?
A2: The two most critical stages are the initial oxidation and the subsequent cyclization (Fischer indole synthesis). The efficiency of the oxidation to the 3-keto precursor is crucial, as incomplete conversion can complicate purification. For the Fischer indole synthesis, the choice of acid catalyst, reaction temperature, and removal of water are paramount for achieving high yields.
Q3: My starting material, betulin, is poorly soluble. How can I improve this?
A3: Betulin's low solubility is a known challenge. While it has poor solubility in aqueous solutions, it is soluble in solvents like DMF and DMSO. For reactions, solvents such as dichloromethane (CH2Cl2), chloroform, or pyridine are often used.[1][2] Creating a fine colloidal suspension or using co-solvents can also improve reaction kinetics.
Q4: Are there alternative starting materials to betulin?
A4: Yes, betulinic acid can also be used.[3] The synthesis would still require the oxidation of the C-3 hydroxyl group to a ketone, resulting in betulonic acid, which can then undergo the Fischer indole synthesis.[2][3]
Troubleshooting Guide
Issue 1: Low Yield During Oxidation of Betulin to 3-Keto Precursor
| Symptom | Possible Cause | Recommended Solution |
| Incomplete conversion (Betulin remains) | Insufficient oxidant or reaction time. | Increase the molar equivalents of the oxidizing agent (e.g., Jones reagent, PDC). Monitor the reaction using Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed. |
| Formation of multiple byproducts | Over-oxidation or side reactions. | Perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity. Ensure the oxidant is added slowly to the reaction mixture. Consider using milder, more selective oxidizing agents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC). |
| Low isolated yield after workup | Product loss during extraction or purification. | Use multiple small-volume extractions instead of a single large-volume one. Optimize the solvent system for column chromatography to ensure good separation between the product and any remaining starting material or byproducts. |
Issue 2: Poor Yield in Fischer Indole Synthesis Step
| Symptom | Possible Cause | Recommended Solution |
| No reaction or very slow conversion | Inactive catalyst or insufficient temperature. | Use a stronger acid catalyst (e.g., switch from acetic acid to polyphosphoric acid or use a Lewis acid). Ensure the reaction is heated sufficiently, as this step often requires reflux conditions. |
| Complex mixture of products on TLC | Decomposition of starting material or product. | The reaction may be too harsh. Try lowering the temperature or using a milder acid catalyst. Reduce the reaction time and monitor closely with TLC. |
| Reaction stalls; starting material remains | Water present in the reaction mixture. | The Fischer indole synthesis produces water, which can inhibit the reaction. Use a Dean-Stark apparatus to remove water azeotropically during the reaction. Alternatively, perform the reaction in the presence of a dehydrating agent. |
Experimental Protocols & Quantitative Data
Protocol 1: Oxidation of Betulin to Betulone (Precursor Synthesis)
This protocol is based on established methods for oxidizing the C-3 hydroxyl group of lupane triterpenoids.
Methodology:
-
Dissolve Betulin (1 equivalent) in a suitable solvent (e.g., acetone or dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the oxidizing agent (see table below) to the stirred solution.
-
Maintain the temperature at 0 °C and monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding isopropanol.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Oxidation Conditions
| Oxidizing Agent | Solvent | Typical Yield | Reference |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | ~90% (to Betulonic Acid) | |
| Pyridinium Dichromate (PDC) | Dimethylformamide (DMF) | ~95% (α-isomer) | |
| TEMPO / H+ (Electrochemical) | Dichloromethane | Not specified |
Protocol 2: Synthesis of this compound via Fischer Indole Synthesis
This is a generalized protocol based on the synthesis of related indolo-triterpenoids.
Methodology:
-
Combine the 3-keto precursor (Betulone, 1 equivalent) and phenylhydrazine (2 equivalents) in a reaction flask.
-
Add the acid catalyst (e.g., glacial acetic acid or polyphosphoric acid).
-
Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark trap can be fitted if using a solvent like toluene to remove water.
-
After completion (typically several hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to obtain this compound.
Visualized Workflows and Logic
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting flowchart for the Fischer Indole Synthesis step.
References
preventing precipitation of 2,3-Indolobetulin in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of 2,3-Indolobetulin in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: Currently, there is no published data specifically detailing the aqueous solubility of this compound. However, as a derivative of the pentacyclic triterpenoid betulin, it is expected to be highly hydrophobic and practically insoluble in water.[1][2][3] Its parent compound, betulin, is insoluble in water, and derivatives like betulinic acid also exhibit very low aqueous solubility.[3][4]
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). It is advisable to prepare a concentrated stock solution in one of these solvents before further dilution into your aqueous experimental medium.
Q3: Why does my this compound precipitate when I add it to my aqueous buffer?
A3: Precipitation occurs because the concentration of this compound has exceeded its solubility limit in the final aqueous solution. This is a common issue for hydrophobic compounds when the percentage of the organic co-solvent is too low to maintain solubility.
Q4: What general strategies can I use to prevent precipitation?
A4: Several methods can be employed to enhance the solubility and prevent the precipitation of hydrophobic compounds like this compound in aqueous solutions. These include the use of co-solvents, surfactants, and complexation agents.
Troubleshooting Guide: Preventing Precipitation
This section provides systematic approaches to address the precipitation of this compound in your experiments.
Issue 1: Precipitation upon dilution of DMSO/DMF stock solution.
This is the most common issue encountered. The troubleshooting workflow below outlines a systematic approach to resolving this problem.
Caption: Troubleshooting decision tree for precipitation issues.
Recommended Formulation Strategies
If simple co-solvency is insufficient, the following formulation strategies can be employed.
| Strategy | Agent | Recommended Starting Concentration | Key Considerations |
| Co-solvency | DMSO, DMF | < 1% (ideally < 0.5%) | Check for solvent toxicity in your specific assay. |
| Surfactants | Tween® 80, Polysorbate 80 | 0.01 - 0.1% (w/v) | Can form micelles to encapsulate the compound. May interfere with some biological assays. |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 5% (w/v) | Forms inclusion complexes to enhance solubility. Generally well-tolerated in cell culture. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C as recommended.
Caption: Workflow for preparing a stock solution.
Protocol 2: Formulation with Tween® 80
-
Prepare a 1% (w/v) stock solution of Tween® 80 in your aqueous buffer.
-
In a sterile tube, add the required volume of your this compound stock solution.
-
Add the 1% Tween® 80 stock solution to achieve a final concentration of 0.01-0.1%.
-
Vortex the mixture vigorously.
-
Add the remaining aqueous buffer to reach the final desired volume and concentration of this compound.
-
Vortex again to ensure a homogenous solution.
Protocol 3: Formulation with HP-β-Cyclodextrin
-
Prepare a 10% (w/v) stock solution of HP-β-cyclodextrin in your aqueous buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
-
In a sterile tube, add the required volume of the 10% HP-β-cyclodextrin solution.
-
Add your this compound stock solution directly to the cyclodextrin solution.
-
Vortex the mixture for 15-30 minutes to allow for complex formation.
-
Add the remaining aqueous buffer to achieve the final volume.
-
Vortex briefly to mix.
Caption: Conceptual pathways to prevent precipitation.
References
Technical Support Center: Addressing Off-Target Effects of 2,3-Indolobetulin in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of 2,3-Indolobetulin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with a compound like this compound?
A1: Off-target effects are unintended interactions of a drug or small molecule with cellular components other than its primary biological target.[1] For a novel compound like this compound, which is a derivative of betulin, these effects are a significant concern because they can lead to misleading experimental results, cellular toxicity, or other biological activities that are not mediated by the intended target.[2] Understanding these effects is crucial for accurately interpreting data and for the development of selective therapeutic agents.
Q2: My initial screen suggests this compound is an α-glucosidase inhibitor. Does this mean it won't have other effects on cells?
A2: Not necessarily. While this compound has been used in the synthesis of α-glucosidase inhibitors, this does not preclude it from interacting with other proteins in the cell.[3] Many small molecules, particularly those with complex structures, can bind to multiple targets, a phenomenon known as polypharmacology. These additional interactions could be with other enzymes, receptors, or signaling proteins, and may only become apparent in complex cellular environments.
Q3: What are the initial steps I should take to investigate potential off-target effects of this compound?
A3: A multi-pronged approach is recommended. This includes performing dose-response curves to compare the potency for the observed phenotype with the on-target IC50, using structurally related but inactive analogs as negative controls, and employing computational methods to predict potential off-target interactions.[2][4] For a more comprehensive analysis, direct experimental approaches like kinase profiling and proteome-wide thermal shift assays are highly recommended.
Q4: Can off-target effects ever be beneficial?
A4: Yes, in some cases, off-target effects can contribute to the therapeutic efficacy of a drug. However, these effects must be identified and characterized to understand the complete mechanism of action and to ensure that they do not cause undesirable side effects. A thorough investigation of off-target interactions is essential for both basic research and clinical development.
Troubleshooting Guide
This guide addresses common issues that may arise during cellular assays with this compound and suggests experimental approaches to determine if off-target effects are the cause.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| 1. Inconsistent Phenotype: The observed cellular phenotype is not consistent with the known function of the intended target (e.g., α-glucosidase). | Off-target effects: this compound may be modulating other signaling pathways. | 1. Kinase Profiling: Screen the compound against a broad panel of kinases. 2. Rescue Experiment: Overexpress the intended target to see if the phenotype is rescued. 3. Use of a Structurally Unrelated Inhibitor: Test an inhibitor with a different chemical scaffold that targets the same primary protein. | 1. Identification of unintended kinase targets. 2. If the phenotype is not rescued, it suggests the involvement of other targets. 3. If the phenotype is not replicated, it is likely an off-target effect of this compound. |
| 2. High Cytotoxicity: The compound shows toxicity at concentrations required for target inhibition. | Off-target toxicity: this compound may be interacting with essential cellular proteins. | 1. Cellular Thermal Shift Assay (CETSA): Identify which proteins are stabilized by the compound in intact cells. 2. Counter-Screening: Test the compound in a cell line that does not express the intended target. 3. CRISPR/Cas9 Target Knockout: Assess if knockout of the intended target phenocopies the toxicity. | 1. Identification of direct binding partners that could be responsible for toxicity. 2. If toxicity persists, it is likely due to off-target effects. 3. If toxicity is not replicated, the observed cytotoxicity is likely an on-target effect. |
| 3. Discrepancy in Potency: The EC50 for the cellular phenotype is significantly different from the IC50 for on-target enzyme inhibition. | Off-target effects: A more potent off-target may be responsible for the cellular phenotype. | 1. Dose-Response Comparison: Carefully compare the dose-response curves for on-target inhibition and the cellular effect. 2. Affinity-Based Proteomics: Use chemical proteomics to pull down binding partners at various concentrations. | 1. A significant discrepancy in potency suggests an off-target effect. 2. Identification of proteins that bind to this compound at concentrations consistent with the cellular phenotype. |
Data Presentation
Table 1: Example Kinase Selectivity Profile for this compound
This table illustrates how data from a kinase profiling service would be presented. The compound is screened against a panel of kinases at a fixed concentration (e.g., 1 µM), and the percent inhibition is reported. Hits are identified as kinases that are significantly inhibited.
| Kinase Target | Percent Inhibition @ 1 µM | Classification |
| α-glucosidase (On-target) | 95% | On-target |
| Kinase A | 85% | Potential Off-target |
| Kinase B | 78% | Potential Off-target |
| Kinase C | 12% | No significant inhibition |
| Kinase D | 5% | No significant inhibition |
Table 2: Example Dose-Response Data Comparison
This table demonstrates a hypothetical comparison between the enzymatic inhibition of the intended target and the cellular effect. A large discrepancy between the IC50 and EC50 values may indicate that the cellular phenotype is driven by an off-target.
| Assay Type | Parameter | Value |
| Enzymatic Assay | IC50 for α-glucosidase | 500 nM |
| Cellular Assay | EC50 for Phenotype X | 50 nM |
| Cellular Assay | CC50 (Cytotoxicity) | > 10 µM |
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration for screening is typically set at a level significantly higher than the on-target IC50 (e.g., 1 µM) to identify potential off-targets.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a diverse panel of kinases. These services typically cover a significant portion of the human kinome.
-
Binding or Activity Assay: The service will perform either a competition binding assay or a direct activity assay.
-
Binding Assay: The inhibitor competes with a labeled ligand for binding to each kinase.
-
Activity Assay: The effect of the inhibitor on the enzymatic activity of each kinase is measured.
-
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. A "hit" is defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition). Follow-up dose-response assays should be performed for any identified hits to determine their IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct binding targets of this compound in intact cells by measuring changes in protein thermal stability.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures for a set duration (e.g., 3 minutes) using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody. A loading control should also be used to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
Protocol 3: CRISPR-Based Target Validation
Objective: To confirm whether the observed cellular phenotype is a result of on-target or off-target activity of this compound.
Methodology:
-
Guide RNA (gRNA) Design and Synthesis: Design and synthesize gRNAs that specifically target the gene encoding the intended protein target of this compound.
-
CRISPR-Cas9 Delivery: Deliver the Cas9 nuclease and the gRNA into the cells using a suitable method (e.g., lentiviral transduction, electroporation).
-
Generation of Knockout Cells: Select and expand single-cell clones. Validate the knockout of the target gene by sequencing and Western blotting.
-
Phenotypic Assay: Treat the knockout cells and wild-type control cells with a range of concentrations of this compound.
-
Data Analysis:
-
If the knockout cells are resistant to the compound, it confirms that the phenotype is mediated by the intended target (on-target effect).
-
If the knockout cells show the same sensitivity to the compound as the wild-type cells, it suggests that the phenotype is due to an off-target effect.
-
Visualizations
Caption: Workflow for Investigating Off-Target Effects.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting Decision Tree for Unexpected Results.
References
Technical Support Center: Purification of 2,3-Indolobetulin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification techniques for 2,3-Indolobetulin derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: this compound derivatives, formed by conjugating an indole moiety to the betulin scaffold, are typically large, complex, and highly lipophilic molecules[1]. The main challenges include:
-
Poor Solubility: These compounds often have low solubility in common non-polar solvents used for chromatography, like pure hexane[2].
-
Co-eluting Impurities: Structurally similar impurities, such as unreacted starting materials or reaction by-products, can be difficult to separate.
-
Compound Instability: Some derivatives may be sensitive to the acidity of standard silica gel, leading to degradation during purification[3].
-
Tailing on Chromatograms: The polar indole nitrogen and the hydroxyl group on the triterpenoid backbone can interact strongly with the stationary phase, causing peaks to tail, especially in HPLC.
Q2: My compound is not eluting from the silica gel column, even with a high percentage of polar solvent. What should I do?
A2: This is a common issue when the compound is either extremely polar or has unexpectedly strong interactions with the silica.
-
Check Solubility: First, ensure your compound is soluble in the eluent. Highly lipophilic compounds can sometimes precipitate at the top of the column if loaded in a solvent they are not soluble in[3].
-
Increase Polarity Drastically: If the compound is still on the column, you can try flushing with a much stronger solvent system, such as 5-10% methanol in dichloromethane, to elute all compounds[4].
-
Consider "Dry Loading": If you used a solvent to dissolve your sample that was much stronger than your starting mobile phase, the sample might have crashed out of solution. Dry loading the sample, where it is pre-adsorbed onto silica gel, can resolve this.
Q3: I am observing significant peak tailing in my reverse-phase HPLC chromatogram. How can I improve the peak shape?
A3: Peak tailing for compounds like these in RP-HPLC is often due to secondary interactions with residual silanol groups on the C18 stationary phase.
-
Use a Mobile Phase Additive: Adding a small amount of an acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can protonate free silanols and the basic nitrogen on the indole ring, reducing unwanted interactions and sharpening the peak.
-
Optimize Temperature: Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try injecting a more dilute sample to see if the peak shape improves.
Q4: Can I use alumina instead of silica gel for column chromatography?
A4: Yes, alumina can be a good alternative, particularly if your compound is sensitive to the acidic nature of silica gel. Alumina is available in neutral, acidic, and basic forms. For this compound derivatives, which contain a slightly basic indole nitrogen, neutral or basic alumina might prevent degradation and could offer different selectivity compared to silica.
Troubleshooting Guides
This section provides structured guidance for common purification problems.
Guide 1: Flash Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Won't Elute | 1. Mobile phase is too non-polar. 2. Compound is insoluble in the mobile phase. 3. Compound has degraded on the silica. | 1. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in hexane). 2. Try a different solvent system (e.g., Dichloromethane/Methanol). 3. Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting. Consider using deactivated silica or alumina. |
| Poor Separation | 1. Incorrect solvent system. 2. Column was overloaded with crude material. 3. Column was packed improperly (channeling). | 1. Re-optimize the solvent system using TLC. Aim for a difference in Rf values of at least 0.2 for the spots you want to separate. 2. Use a larger column or less sample. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Repack the column carefully, ensuring a level and well-settled bed. |
| Product Elutes with the Solvent Front | 1. Mobile phase is too polar. 2. The sample was "dry loaded" with too much silica. | 1. Start with a much less polar solvent system (e.g., 100% hexane or toluene). 2. Ensure the amount of silica used for dry loading is minimal. |
| Streaking or Tailing of Bands | 1. Compound is sparingly soluble in the eluent. 2. Column is overloaded. 3. Compound is interacting too strongly with the silica. | 1. Choose a solvent system that dissolves your compound well. 2. Reduce the amount of material loaded onto the column. 3. Add a small amount (0.1-1%) of a modifier like triethylamine (if the compound is basic) or acetic acid (if acidic) to the eluent. |
Guide 2: Reverse-Phase HPLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks Detected | 1. Incorrect wavelength for UV detection. 2. Compound did not elute or is irreversibly bound. 3. Injector or system issue. | 1. The indole moiety provides a strong chromophore. Detect around 220 nm and 280 nm. 2. Flush the column with 100% acetonitrile or isopropanol. 3. Run a system suitability test with a known standard. |
| Broad or Split Peaks | 1. Column contamination or degradation. 2. Mismatch between sample solvent and mobile phase. 3. Co-elution of isomers or impurities. | 1. Wash the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). 2. Dissolve the sample in the mobile phase if possible. 3. Optimize the mobile phase gradient or try a different stationary phase (e.g., Phenyl-Hexyl). |
| Fluctuating Baseline | 1. Air bubbles in the system. 2. Mobile phase not mixed or degassed properly. 3. Contaminated mobile phase or detector cell. | 1. Purge the pump and detector to remove bubbles. 2. Degas solvents before use. If mixing online, ensure the proportioning valve is working correctly. 3. Use high-purity HPLC-grade solvents and flush the detector cell. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for a Lipophilic this compound Derivative
-
Solvent System Selection:
-
Using a TLC plate, test various solvent systems. For highly lipophilic compounds, start with a non-polar base like Hexane or Heptane and a slightly more polar solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Aim for an Rf value of ~0.3 for your target compound. A good starting point for these derivatives could be a gradient of 0% to 30% Ethyl Acetate in Hexane.
-
-
Column Packing (Wet Slurry Method):
-
Select a column with an appropriate diameter for your sample size (e.g., 40g silica for 400mg-1g of crude material).
-
Create a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, avoiding air bubbles. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product (e.g., 500 mg) in a minimal amount of a suitable solvent like DCM or Chloroform.
-
Add 1-2 grams of silica gel to the solution and mix well.
-
Carefully evaporate the solvent using a rotary evaporator until you have a free-flowing powder.
-
Gently add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting mobile phase (e.g., 100% Hexane).
-
Gradually increase the polarity of the mobile phase according to your TLC optimization (e.g., step gradient from 2% EtOAc to 5%, 10%, 20% EtOAc in Hexane).
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
-
Protocol 2: Preparative RP-HPLC Purification
-
Sample Preparation:
-
Dissolve the partially purified material from the flash column in a suitable solvent, ideally the mobile phase or a compatible solvent like Acetonitrile (ACN) or Methanol (MeOH).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18, 5 or 10 µm particle size, suitable for preparative scale.
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid (or TFA).
-
Detection: UV at 220 nm and 280 nm.
-
Flow Rate: Dependent on column diameter (e.g., 5-20 mL/min).
-
-
Method Development (Analytical Scale First):
-
On an analytical C18 column, develop a gradient method to separate your compound from impurities. A typical gradient for these lipophilic compounds might be 70% B to 100% B over 20-30 minutes.
-
Scale the gradient and flow rate for your preparative column.
-
-
Purification Run:
-
Inject the filtered sample onto the equilibrated preparative HPLC system.
-
Run the gradient method and collect fractions corresponding to your target peak.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
If the compound is insoluble in the remaining aqueous phase, it may precipitate. It can be recovered by filtration or by extracting into an organic solvent (e.g., Ethyl Acetate), followed by drying and evaporation.
-
Visualizations
Diagram 1: General Purification Workflow
Caption: Workflow for purifying this compound derivatives.
Diagram 2: Troubleshooting a Failed Column Chromatography
Caption: Decision tree for troubleshooting column chromatography.
Diagram 3: Polarity-Based Purification Strategy
Caption: Logic of separation based on compound polarity.
References
Technical Support Center: Enhancing the Stability of Betulinic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with betulinic acid (BA) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My betulinic acid derivative is precipitating out of my aqueous buffer/cell culture medium. What can I do?
A1: Precipitation in aqueous solutions is a common issue due to the hydrophobic nature of the betulinic acid scaffold.[1] Here are several strategies to address this:
-
Use of Co-solvents: Betulinic acid and its derivatives are often poorly soluble in water.[1] A common practice is to first dissolve the compound in a small amount of an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) to create a stock solution.[2] This stock solution can then be diluted into the aqueous buffer or cell culture medium. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in cell culture below 0.5-1%.[1]
-
pH Adjustment: The solubility of betulinic acid is pH-dependent. As a weak acid, its solubility increases with higher pH.[3] For derivatives with ionizable groups, adjusting the pH of the buffer may enhance solubility.
-
Formulation Strategies: If co-solvents are not sufficient or desirable, consider formulating the derivative. Nanosuspensions and inclusion complexes with cyclodextrins are effective methods to increase aqueous solubility and stability.
Q2: What is the recommended way to store my betulinic acid derivatives to ensure long-term stability?
A2: For long-term stability, solid betulinic acid and its derivatives should be stored at 4°C. It is advisable to store them under an inert gas like nitrogen, especially if they are sensitive to oxidation. Aqueous solutions of betulinic acid are not recommended for storage for more than one day due to potential precipitation and degradation. If you need to store solutions, prepare aliquots of your stock solution in an appropriate organic solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: I am observing a loss of activity of my betulinic acid derivative over time in my in vitro assay. What could be the cause?
A3: Loss of activity can be attributed to several factors:
-
Degradation: Betulinic acid derivatives can be susceptible to degradation, particularly in solution. The ester or amide bonds introduced during derivatization can be liable to hydrolysis, especially at non-neutral pH. The isopropenyl group on the E-ring can also be a site for oxidation.
-
Precipitation: As mentioned in Q1, the compound may be precipitating out of the assay medium over the course of the experiment, leading to a decrease in the effective concentration.
-
Interaction with Assay Components: The derivative may interact with components of your assay medium, such as proteins in serum, which can reduce its bioavailability and apparent activity.
To investigate this, you can perform a stability study of your compound under the specific assay conditions (temperature, pH, medium composition) and analyze its concentration over time using a suitable analytical method like HPLC.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
| Symptom | Possible Cause | Troubleshooting Steps |
| Compound precipitates immediately upon addition to aqueous buffer or media. | Low intrinsic aqueous solubility. | 1. Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol). 2. Add the stock solution to the aqueous phase dropwise while vortexing or stirring to ensure rapid dispersion. 3. Decrease the final concentration of the derivative in the aqueous phase. |
| Compound precipitates over time during an experiment. | Supersaturation or changes in temperature/pH. | 1. Ensure the final concentration is below the solubility limit under the experimental conditions. 2. Consider using a formulation approach like nanosuspensions or cyclodextrin complexes to enhance and maintain solubility. |
| Inconsistent results in biological assays. | Variable solubility and precipitation between experiments. | 1. Standardize the protocol for preparing working solutions, including the type and final concentration of any co-solvents. 2. Visually inspect for any precipitation before and after the experiment. 3. Use a formulation to ensure consistent bioavailability. |
Issue 2: Chemical Instability and Degradation
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of compound purity over time, as determined by HPLC or other analytical methods. | Hydrolysis, oxidation, or other degradation pathways. | 1. Storage: Store solid compounds at 4°C under an inert atmosphere. Store stock solutions in appropriate solvents at -20°C or -80°C. 2. pH Control: Buffer the solution to a pH where the derivative is most stable. Avoid strongly acidic or basic conditions if the derivative contains labile functional groups. 3. Light Protection: Store light-sensitive derivatives in amber vials or protected from light. |
| Appearance of new peaks in chromatograms during stability studies. | Formation of degradation products. | 1. Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal stress) to identify potential degradation products and pathways. 2. Use a stability-indicating analytical method (e.g., a gradient HPLC method) that can resolve the parent compound from its degradation products. |
Data Presentation: Solubility of Betulinic Acid and Derivatives
The following table summarizes the solubility of betulinic acid and some of its derivatives in various solvents. This data can help in selecting appropriate solvents for stock solution preparation and purification.
| Compound | Solvent | Solubility (mg/mL) | Reference |
| Betulinic Acid | Ethanol | ~0.5 | |
| Betulinic Acid | DMSO | ~20 | |
| Betulinic Acid | Dimethylformamide | ~15 | |
| Betulinic Acid | Water | ~0.00002 | |
| 28-O-succinyl betulin (SBE) | Water | Significantly higher than BA | |
| 28-O-succinyl betulin (SBE) | n-butanol | ~7.19 | |
| Ionic Derivatives of BA | Water | Improved solubility compared to BA |
Experimental Protocols
Protocol 1: Preparation of Betulinic Acid Derivative Nanosuspension by Anti-Solvent Precipitation
This protocol provides a general method for preparing a nanosuspension of a betulinic acid derivative to enhance its aqueous solubility and stability.
Materials:
-
Betulinic acid derivative
-
Organic solvent (e.g., ethanol, acetone)
-
Anti-solvent (e.g., deionized water)
-
Stabilizers (e.g., Poloxamer 188, PVP K30, Tween 80, Sodium Dodecyl Sulfate)
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
Procedure:
-
Preparation of Organic Phase: Dissolve the betulinic acid derivative in a suitable organic solvent to prepare the organic phase. The concentration will depend on the solubility of the specific derivative.
-
Preparation of Aqueous Phase: Dissolve the chosen stabilizer(s) in the anti-solvent (water) to prepare the aqueous phase.
-
Precipitation: Place the aqueous phase on a magnetic stirrer. Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid change in solvent polarity will cause the derivative to precipitate as nanoparticles.
-
Solvent Evaporation: Remove the organic solvent from the nanosuspension using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-45°C).
-
Homogenization: To reduce the particle size and improve uniformity, sonicate the nanosuspension using a probe sonicator. The sonication parameters (power, time, pulse on/off) should be optimized for each formulation.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. The morphology can be observed by transmission electron microscopy (TEM).
-
Lyophilization (Optional): For long-term storage, the nanosuspension can be lyophilized to a powder. A cryoprotectant (e.g., trehalose, mannitol) should be added before freezing to prevent particle aggregation.
Protocol 2: Preparation of Betulinic Acid Derivative-Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes the preparation of an inclusion complex of a betulinic acid derivative with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to improve its solubility and stability.
Materials:
-
Betulinic acid derivative
-
Cyclodextrin (e.g., HP-β-CD, γ-CD)
-
Ethanol-water mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Oven or vacuum desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of the betulinic acid derivative to the cyclodextrin (commonly 1:1 or 1:2).
-
Physical Mixture: Weigh the calculated amounts of the derivative and cyclodextrin and create a physical mixture by gently triturating them in a mortar.
-
Kneading: Add a small amount of the ethanol-water mixture to the physical mixture to form a paste-like consistency.
-
Trituration: Knead the paste thoroughly in the mortar for a specific period (e.g., 30-60 minutes). The shear forces during kneading facilitate the inclusion of the derivative into the cyclodextrin cavity.
-
Drying: Dry the resulting product to remove the solvent. This can be done at room temperature in a desiccator or in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy. The enhancement in solubility can be determined by phase solubility studies.
Mandatory Visualizations
Caption: Workflow for Nanosuspension Preparation.
Caption: Troubleshooting Logic for Stability Issues.
Caption: Triterpenoid Biosynthesis Pathway.
References
- 1. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Betulinic Acid Dissolution Rate and Improving Antitumor Activity via Nanosuspension Constructed by Anti-Solvent Technique - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2,3-Indolobetulin Derivatives and Cisplatin Cytotoxicity in A549 Lung Cancer Cells
For researchers and professionals in the field of oncology and drug development, understanding the comparative efficacy of novel therapeutic agents against established chemotherapy is crucial. This guide provides a detailed comparison of the cytotoxic effects of 2,3-indolobetulin derivatives and the widely used chemotherapeutic drug, cisplatin, on the human non-small cell lung carcinoma cell line, A549.
Quantitative Analysis of Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for a 28-indole-betulin derivative (as a proxy for this compound) and cisplatin in A549 cells under various experimental conditions.
| Compound | IC50 Value (µM) | Incubation Time | Assay Method | Reference |
| 28-indole-betulin derivative | ~20 µg/mL (~34 µM) | 72 hours | WST-1 Assay | [1][2] |
| Cisplatin | 16.48 µM | 24 hours | CCK-8 Assay | |
| Cisplatin | 4.97 ± 0.32 µg/mL (~16.5 µM) | 48 hours | Not Specified | |
| Cisplatin | 6.14 µM | Not Specified | Not Specified | |
| Cisplatin | 9 ± 1.6 µM | 72 hours | Not Specified | |
| Cisplatin | 10.91 ± 0.19 µM | 24 hours | Not Specified | |
| Cisplatin | 7.49 ± 0.16 µM | 48 hours | Not Specified | |
| Cisplatin | 84.9 µM | 48 hours | MTT Assay |
Note: The IC50 value for the 28-indole-betulin derivative is an approximation derived from graphical data presented in the cited study, as a direct numerical value was not provided.[1][2] The variability in cisplatin IC50 values highlights the influence of different experimental protocols, such as incubation time and the specific viability assay used.
Experimental Protocols
Accurate and reproducible data are paramount in drug efficacy studies. Below are detailed methodologies for commonly employed assays to determine the IC50 values.
Cell Culture
The A549 human lung adenocarcinoma cell line is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivative or cisplatin) and incubated for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation period, 10 µL of MTT solution (10 mg/mL) is added to each well.
-
Solubilization: After incubation, 100 µL of a solubilization buffer (10% SDS in 0.01 N HCl) is added to each well and the plate is incubated overnight at room temperature to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 550 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the incubation period, the medium is discarded, and the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are washed five times with distilled water and then air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.
-
Destaining: The unbound SRB is removed by washing five times with 1% acetic acid. The plates are then air-dried.
-
Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound derivatives and cisplatin are mediated through distinct signaling pathways, ultimately leading to apoptosis or programmed cell death.
This compound Derivatives: Intrinsic Apoptotic Pathway
Betulinic acid and its derivatives, including those with indole moieties, are known to induce apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway.[3] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Cisplatin: DNA Damage-Induced Apoptosis
Cisplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which interfere with DNA replication and transcription. This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis.
Caption: Cisplatin's mechanism of action via DNA damage-induced apoptosis.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a compound in a cell-based assay.
Caption: Standard workflow for determining IC50 values in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin | Semantic Scholar [semanticscholar.org]
- 3. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Pathways: 2,3-Indolobetulin and Paclitaxel
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the apoptotic pathways induced by the novel compound 2,3-Indolobetulin and the well-established chemotherapeutic agent, paclitaxel. This analysis is supported by experimental data and detailed methodologies.
The induction of apoptosis, or programmed cell death, is a cornerstone of effective cancer therapy. Understanding the distinct molecular pathways through which different compounds trigger this process is crucial for developing targeted and combination therapies. This guide delves into the apoptotic mechanisms of this compound, a derivative of betulin, and paclitaxel, a widely used mitotic inhibitor. While paclitaxel's mechanisms are well-documented, data on this compound is emerging, with its pathway often inferred from related betulin and indoloquinoline derivatives.
Comparative Analysis of Apoptotic Mechanisms
Paclitaxel primarily functions by stabilizing microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis. Its apoptotic signaling is multifaceted, involving the intrinsic (mitochondrial) and other stress-activated pathways. Key events include the phosphorylation of B-cell lymphoma 2 (Bcl-2), which inactivates this anti-apoptotic protein, and an imbalance in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. This dysregulation leads to mitochondrial membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in the activation of executioner caspases like caspase-3.[1] Furthermore, paclitaxel-induced apoptosis is associated with the modulation of several signaling pathways, including the inhibition of the pro-survival PI3K/Akt pathway and the activation of the MAPK and JNK stress-activated pathways.
Based on studies of its parent compounds, betulin and indolo[2,3-b]quinoline derivatives, this compound is also believed to induce apoptosis primarily through the intrinsic mitochondrial pathway. Derivatives of betulin have been shown to trigger caspase-dependent apoptosis, characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP). Similar to paclitaxel, these derivatives can induce cell cycle arrest, often at the G2/M phase, by modulating the expression of cell cycle regulatory proteins like cyclin B1 and CDK1. The apoptotic cascade initiated by betulin derivatives also involves the disruption of mitochondrial membrane potential and an altered Bax/Bcl-2 ratio, favoring apoptosis. Some betulin derivatives have also been shown to inhibit the PI3K/Akt signaling pathway.
A key distinction lies in their primary cellular targets. Paclitaxel directly binds to microtubules, making it a potent mitotic inhibitor. The apoptotic effects of this compound and its relatives, however, appear to be more directly initiated at the level of mitochondrial regulation and related signaling pathways, although they can also induce cell cycle arrest.
Quantitative Data on Apoptotic Induction
The following table summarizes quantitative data from studies on paclitaxel and derivatives of betulin and indolo[2,3-b]quinoline, offering a glimpse into their comparative efficacy in inducing apoptosis.
| Parameter | Paclitaxel | This compound / Related Derivatives | Cell Line(s) | Reference(s) |
| IC50 (Cytotoxicity) | Varies by cell line (e.g., low µM range) | 0.6 to 1.4 µM (indolo[2,3-b]quinolines); 2 to 5 µM (betulin acid esters) | Various cancer cell lines | , |
| Apoptotic Cells (%) | Dose-dependent increase | Dose-dependent increase | HEK293, CHMm, HL-60, Huh7 | , |
| G2/M Phase Arrest | Significant increase in a dose-dependent manner | Observed with some derivatives | CHMm, Huh7 | , |
| Bax/Bcl-2 Ratio | Increased | Increased | CHMm, Huh7 | , |
| Caspase-3 Activation | Upregulated | Activated | CHMm, Huh7 | , |
| PARP Cleavage | Increased | Observed | AGS cells, RCC4 cells | , |
| PI3K/Akt Pathway | Inhibited | Inhibited | CHMm, Huh7 | , |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed apoptotic signaling pathways for paclitaxel and this compound.
Caption: Apoptotic pathway induced by paclitaxel.
Caption: Proposed apoptotic pathway for this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of these apoptotic pathways are provided below.
Western Blotting for Apoptosis Markers
This protocol is a general guideline for detecting changes in the expression of apoptotic proteins such as Bax, Bcl-2, cleaved caspase-3, and PARP.
-
Cell Lysis:
-
Treat cells with this compound, paclitaxel, or vehicle control for the desired time and concentration.
-
Wash cells twice with ice-cold PBS and collect by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using an imaging system.
-
Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired compound.
-
Collect both adherent and suspension cells. For adherent cells, use a gentle non-enzymatic method for detachment.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE).
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible (within 1 hour).
-
Use unstained and single-stained controls to set up compensation and quadrants.
-
Analyze the data:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases like caspase-3 and caspase-7.
-
Reagent Preparation:
-
Prepare cell lysis buffer and assay buffer as per the kit manufacturer's instructions.
-
Reconstitute the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) in DMSO.
-
-
Cell Lysate Preparation:
-
Treat cells to induce apoptosis.
-
Collect cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure (Fluorometric):
-
In a 96-well plate, add a specific amount of protein lysate to each well.
-
Prepare a reaction mixture containing assay buffer, DTT, and the caspase substrate.
-
Add the reaction mixture to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).
-
The fluorescence intensity is proportional to the caspase activity in the sample.
-
Conclusion
Both this compound and paclitaxel are effective inducers of apoptosis in cancer cells, a critical attribute for anti-cancer agents. Paclitaxel's well-characterized mechanism centers on its role as a mitotic inhibitor that subsequently triggers apoptosis through multiple signaling pathways, including the intrinsic pathway and modulation of PI3K/Akt and MAPK signaling. The apoptotic pathway of this compound, inferred from related compounds, appears to be more directly reliant on the intrinsic mitochondrial pathway, involving the Bcl-2 family of proteins, mitochondrial depolarization, and caspase activation, often coupled with cell cycle arrest and inhibition of the PI3K/Akt pathway.
The subtle differences in their mechanisms of action, particularly their primary cellular targets, may have significant implications for their therapeutic application, including their efficacy in different tumor types and their potential for use in combination therapies. Further direct investigation into the apoptotic signaling of this compound is warranted to fully elucidate its mechanism and therapeutic potential.
References
2,3-Indolobetulin Outperforms Betulinic Acid in Melanoma Cell Cytotoxicity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of 2,3-Indolobetulin and its parent compound, betulinic acid. This analysis is supported by experimental data on their cytotoxic activity and an examination of their underlying mechanisms of action.
The quest for more effective and selective anticancer agents has led to the exploration of derivatives of naturally occurring compounds. Betulinic acid, a pentacyclic triterpene, has long been recognized for its antitumor properties.[1] A promising synthetic derivative, this compound, which incorporates an indole moiety into the betulinic acid scaffold, has demonstrated enhanced cytotoxic effects, particularly in melanoma cancer cells.[2][3]
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The data presented below, collated from in vitro studies on melanoma cell lines, clearly indicates the superior cytotoxic potential of this compound and its glycine-conjugated derivatives over betulinic acid.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | A375 (Human Melanoma) | 19.2 | [4] |
| B164A5 (Murine Melanoma) | >20 | [2] | |
| Various other cell lines | 1.8 - 44.47 | ||
| 2,3-Indolobetulinic Acid (BA4) | A375 (Human Melanoma) | ~19.6 | |
| B164A5 (Murine Melanoma) | 17.62 | ||
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | A375 (Human Melanoma) | 10.0 | |
| B164A5 (Murine Melanoma) | 9.15 | ||
| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | A375 (Human Melanoma) | 5.7 |
Note: The presented IC50 values for this compound derivatives are primarily from studies on melanoma cell lines. Further research across a broader range of cancer cell types is required for a more comprehensive comparative analysis.
Mechanism of Action: Induction of Apoptosis
Betulinic acid is well-documented to induce apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway. This process involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors, leading to the activation of a cascade of caspases, the executioners of apoptosis. Studies on this compound derivatives indicate that they also induce apoptosis, as confirmed by nuclear staining assays. While the precise signaling pathway for this compound is still under detailed investigation, it is hypothesized to follow a similar mitochondrial-mediated apoptotic mechanism.
The following diagram illustrates the established intrinsic apoptosis pathway, which is the primary mechanism of action for betulinic acid and the putative pathway for this compound.
Caption: Intrinsic apoptosis pathway initiated by betulinic acid/2,3-Indolobetulin.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments used to evaluate the efficacy of these compounds.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds and to calculate their IC50 values.
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and betulinic acid in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or betulinic acid for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway (e.g., caspases, Bcl-2 family proteins).
Detailed Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies specific for the proteins of interest (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available experimental data strongly suggests that this compound and its derivatives are more potent anticancer agents than the parent compound, betulinic acid, particularly against melanoma cells. The enhanced cytotoxicity appears to be linked to the induction of apoptosis, likely through the intrinsic mitochondrial pathway. This guide provides a foundational comparison and detailed experimental protocols to encourage and facilitate further research into the therapeutic potential of this compound across a wider range of malignancies and to fully elucidate its molecular mechanism of action. The continued investigation of such promising derivatives is crucial for the development of next-generation cancer therapies.
References
- 1. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating the Anticancer Efficacy of 2,3-Indolobetulin Derivatives in Xenograft Models: A Comparative Guide
This guide provides a comparative analysis of the anticancer activity of indolobetulin derivatives against the established chemotherapeutic agent, Doxorubicin, in preclinical xenograft models. The data presented herein is compiled from various studies to offer an objective overview for researchers, scientists, and drug development professionals.
Comparative Efficacy in Xenograft Models
The in vivo anticancer potential of a 28-indole-betulin derivative, structurally similar to 2,3-Indolobetulin, has been evaluated and compared with the standard chemotherapeutic drug, Doxorubicin, in colorectal cancer xenograft models. The following table summarizes the tumor growth inhibition data from studies investigating these compounds. It is important to note that the data for the indolobetulin derivative and Doxorubicin are from separate studies, and direct comparison should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Comparison of Antitumor Activity in Colorectal Cancer Xenograft Models
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition (%) | Reference |
| Indole-Betulin Derivative Study | ||||
| Control | Vehicle (intraperitoneal) | 1850 ± 250 | - | [1] |
| Betulinic Acid | 20 mg/kg/day (intraperitoneal) | 800 ± 150 | 56.8 | [1] |
| Doxorubicin Study | ||||
| Control | Saline (intravenous) | ~2000 | - | [2][3] |
| Doxorubicin | 2 mg/kg (twice a week, intravenous) | ~900 | ~55 | [2] |
Note: Data for the indole-betulin derivative is represented by betulinic acid, its parent compound, for which in vivo data in a colorectal cancer model was available. The tumor volumes and inhibition percentages are approximated from graphical data presented in the referenced studies.
Experimental Protocols
The following is a generalized methodology for a xenograft study to evaluate the anticancer activity of a test compound.
1. Cell Culture and Animal Models:
-
Human colorectal cancer cells (e.g., HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used as hosts for the xenografts.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).
3. Treatment Administration:
-
Mice are randomly assigned to different treatment groups (e.g., vehicle control, test compound, reference drug).
-
The test compound (e.g., 28-indole-betulin derivative) and the reference drug (e.g., Doxorubicin) are administered at predetermined dosages and schedules (e.g., intraperitoneal or intravenous injection).
4. Tumor Measurement and Data Analysis:
-
Tumor dimensions (length and width) are measured periodically (e.g., twice a week) using calipers.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
The percentage of tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Animal body weight is monitored as an indicator of toxicity.
Mechanism of Action: Signaling Pathways
Betulinic acid and its derivatives, including those with indole moieties, are known to induce apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway.
Caption: Proposed mitochondrial apoptosis pathway induced by indolobetulin derivatives.
Experimental Workflow
The following diagram illustrates the typical workflow of a xenograft study for evaluating the anticancer activity of a novel compound.
References
- 1. Betulinic acid induces apoptosis and inhibits metastasis of human colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of colorectal cancer tumorigenesis by ursolic acid and doxorubicin is mediated by targeting the Akt signaling pathway and activating the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing doxorubicin’s anticancer impact in colorectal cancer by targeting the Akt/Gsk3β/mTOR-SREBP1 signaling axis with an HDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Doxorubicin and 2,3-Indolobetulin Analogs on Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the well-established chemotherapeutic agent, doxorubicin, and proxy compounds for 2,3-Indolobetulin—specifically betulinic acid and indole-3-carbinol—on breast cancer cells. Due to the limited direct research on this compound, this guide utilizes data from its constituent chemical moieties to provide a valuable, albeit indirect, comparison.
Executive Summary
Doxorubicin, a cornerstone of breast cancer chemotherapy, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1] In contrast, the proxy compounds for this compound, betulinic acid and indole-3-carbinol, demonstrate multi-faceted anti-cancer properties by targeting various signaling pathways involved in cell proliferation, survival, and apoptosis, often with a higher degree of selectivity for cancer cells over normal cells. This guide presents a detailed comparison of their mechanisms of action, effects on key cellular processes, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Doxorubicin | MCF-7 | 0.69 - 8.306 | MTT, SRB | [1][2] |
| MDA-MB-231 | 1.25 - 6.602 | MTT, SRB | [1][2] | |
| T47D | 8.53 | MTT | ||
| BT474 | 1.14 | MTT | ||
| MDA-MB-468 | 0.27 | MTT | ||
| Betulinic Acid | MCF-7 | 9.4 - 38.82 | MTT, SRB | |
| MDA-MB-231 | ~10 | SRB | ||
| T47D | ~15 | SRB | ||
| Indole-3-Carbinol | MCF-7 | 55 - 200 | MTT | |
| MDA-MB-231 | ~200 | MTT |
Table 2: Comparative Effects on Cell Cycle and Apoptosis in Breast Cancer Cells
| Compound | Effect on Cell Cycle | Key Apoptotic Events | Reference |
| Doxorubicin | G2/M arrest | DNA damage, caspase activation, increased Bax/Bcl-2 ratio. | |
| Betulinic Acid | G1 or G2/M arrest | Mitochondrial pathway activation, ROS induction, caspase activation. | |
| Indole-3-Carbinol | G1 arrest | Increased Bax/Bcl-2 ratio, cytochrome c release, caspase activation. |
Experimental Protocols
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (Doxorubicin, Betulinic Acid, or Indole-3-Carbinol) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 5% formic acid) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
2. Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of the compounds for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more binding buffer and analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G1, S, and G2/M phases.
Mandatory Visualization
References
A Comparative Analysis of the Anti-inflammatory Properties of Betulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Betulin, a pentacyclic triterpene abundantly found in the bark of birch trees, and its derivatives have garnered significant attention for their therapeutic potential, including notable anti-inflammatory effects. The structural similarity of betulin to steroids suggests its potential as an anti-inflammatory agent.[1][2] This guide provides a comparative overview of the anti-inflammatory properties of various betulin derivatives, supported by experimental data, to aid researchers in the pursuit of novel anti-inflammatory drug candidates.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of betulin and its derivatives has been evaluated through various in vitro assays, primarily focusing on the inhibition of key inflammatory mediators such as interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). The following table summarizes the available quantitative data from comparative studies.
| Compound | Target | Assay System | Concentration | Result | Reference |
| Betulin (BE) | IL-6 Secretion | P388D1 murine macrophages | 0.5 µM | Highest decrease in IL-6 secretion, more potent than dexamethasone | [3][4] |
| Betulinic Acid (BA) | IL-6 Secretion | P388D1 murine macrophages | 0.5 µM | Highest decrease in IL-6 secretion, more potent than dexamethasone | [3] |
| Bet-Dab | IL-6 Secretion | P388D1 murine macrophages | 0.5 µM | More potent in reducing IL-6 than dexamethasone | |
| Bet-Dap | IL-6 Secretion | P388D1 murine macrophages | 0.5 µM | More potent in reducing IL-6 than dexamethasone | |
| Bet-Orn | IL-6 Secretion | P388D1 murine macrophages | 0.5 µM | More potent in reducing IL-6 than dexamethasone | |
| Bet-Lys | IL-6 Secretion | P388D1 murine macrophages | 0.5 µM | More potent in reducing IL-6 than dexamethasone | |
| Betulin (BE) | COX-2 Activity | Enzymatic Assay | 20 µM | No significant inhibition | |
| Betulin (BE) | COX-2 Activity | Enzymatic Assay | 100 µM | No significant inhibition | |
| Betulinic Acid (BA) | COX-2 Activity | Enzymatic Assay | 20 µM | No significant inhibition | |
| Betulinic Acid (BA) | COX-2 Activity | Enzymatic Assay | 100 µM | No significant inhibition | |
| Bet-Dab | COX-2 Activity | Enzymatic Assay | 20 µM | No significant inhibition | |
| Bet-Dab | COX-2 Activity | Enzymatic Assay | 100 µM | No significant inhibition | |
| Bet-Dap | COX-2 Activity | Enzymatic Assay | 20 µM | No significant inhibition | |
| Bet-Dap | COX-2 Activity | Enzymatic Assay | 100 µM | No significant inhibition | |
| Bet-Orn | COX-2 Activity | Enzymatic Assay | 20 µM | No significant inhibition | |
| Bet-Orn | COX-2 Activity | Enzymatic Assay | 100 µM | No significant inhibition | |
| Bet-Lys | COX-2 Activity | Enzymatic Assay | 20 µM | Significant inhibition | |
| Bet-Lys | COX-2 Activity | Enzymatic Assay | 100 µM | Higher inhibition than dexamethasone | |
| Compound 9 (pyrazole-fused) | iNOS, COX-2, IL-6, MCP-1 Expression | J774 macrophages | Not specified | Suppressed expression of all markers | |
| BA5 (amide derivative) | NO, TNF, NF-κB Activity | Activated macrophages | Not specified | Reduced production/activity |
Key Signaling Pathways in the Anti-inflammatory Action of Betulin Derivatives
The anti-inflammatory effects of betulin and its derivatives are mediated through the modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Betulinic acid has been shown to block the NF-κB signaling pathway by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκB. This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative stress and also plays a role in suppressing inflammation. Betulin has been shown to modulate the Nrf2 signaling pathway, which can in turn negatively regulate the NF-κB pathway, contributing to its anti-inflammatory effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vitro anti-inflammatory assays based on published literature.
IL-6 Secretion Assay (ELISA)
This assay quantifies the amount of IL-6, a pro-inflammatory cytokine, secreted by cells in response to an inflammatory stimulus and treatment with betulin derivatives.
-
Cell Culture: P388D1 murine macrophages are seeded in 96-well plates at a density of 20,000 cells/well and allowed to adhere for 24 hours.
-
Treatment: The adherent cells are treated with the desired concentrations of betulin derivatives (e.g., 0.5 µM) for 48 hours. A positive control (e.g., dexamethasone) and a vehicle control are included.
-
Sample Collection: After the incubation period, the cell culture medium is collected from each well.
-
ELISA: The concentration of IL-6 in the collected medium is determined using a commercially available Mouse IL-6 ELISA Kit, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as the concentration of IL-6 (pg/mL or ng/mL) and the percentage inhibition of IL-6 secretion by the test compounds is calculated relative to the vehicle control.
COX-2 Inhibition Assay (Enzymatic Assay)
This assay measures the direct inhibitory effect of betulin derivatives on the enzymatic activity of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), heme, and a substrate for COX-2 (e.g., arachidonic acid).
-
Incubation: The betulin derivatives are pre-incubated with the COX-2 enzyme at specified concentrations (e.g., 20 µM and 100 µM) for a set period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Measurement: The activity of the COX-2 enzyme is determined by measuring the production of prostaglandins (e.g., PGE2) or the consumption of oxygen using appropriate detection methods (e.g., colorimetric or fluorometric assays).
-
Data Analysis: The percentage inhibition of COX-2 activity by the test compounds is calculated by comparing the enzyme activity in the presence and absence of the inhibitors.
iNOS Expression and Nitric Oxide (NO) Production Assay
This assay assesses the ability of betulin derivatives to inhibit the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., J774 or RAW 264.7) are seeded in culture plates. Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
Treatment: The cells are co-treated with LPS and various concentrations of the betulin derivatives.
-
iNOS Expression (Western Blot or qRT-PCR):
-
Western Blot: After a suitable incubation period (e.g., 24 hours), cell lysates are prepared and subjected to SDS-PAGE. The expression of iNOS protein is detected using a specific primary antibody against iNOS and a labeled secondary antibody.
-
qRT-PCR: After a shorter incubation period (e.g., 6 hours), total RNA is extracted from the cells. The mRNA expression of iNOS is quantified using quantitative real-time PCR with specific primers for iNOS.
-
-
NO Production (Griess Assay): After 24 hours of treatment, the culture supernatant is collected. The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
Data Analysis: The inhibition of iNOS expression is quantified relative to a loading control (for Western blot) or a housekeeping gene (for qRT-PCR). The percentage inhibition of NO production is calculated by comparing the nitrite concentration in treated and untreated (LPS only) cells.
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of the anti-inflammatory properties of novel betulin derivatives.
References
- 1. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. d-nb.info [d-nb.info]
- 4. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of 2,3-Indolobetulin: A Cross-Validation of Bioactivity in Diverse Cancer Cell Lines
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the bioactivity of 2,3-Indolobetulin and its derivatives across various cancer cell lines. The following sections detail its cytotoxic efficacy, the experimental methodologies employed for its validation, and the underlying signaling pathways implicated in its mechanism of action.
Comparative Bioactivity of this compound Derivatives
The anti-cancer potential of this compound and its synthesized derivatives has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies across different cancer types, highlighting a degree of selectivity in its cytotoxic effects. The data presented below summarizes the IC50 values of various this compound derivatives, providing a quantitative comparison of their bioactivity.
| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | A375 | Melanoma | 5.7 | 72 |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | A375 | Melanoma | 10.0 | 72 |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA3) | A375 | Melanoma | Not specified | 72 |
| 2,3-indolo-betulinic acid (BA4) | A375 | Melanoma | Not specified | 72 |
| lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate (EB355A) | MCF-7 | Breast Cancer | 67 | 72 |
| EB355A | A549 | Lung Carcinoma | > 167 | 72 |
| EB355A | MDA-MB-231 | Breast Cancer | > 167 | 72 |
| EB355A | DLD-1 | Colorectal Adenocarcinoma | > 167 | 72 |
| EB355A | HT-29 | Colorectal Adenocarcinoma | > 167 | 72 |
| EB355A | A375 | Melanoma | > 167 | 72 |
| EB355A | C32 | Melanoma | > 167 | 72 |
| 3-Acetyl-lup-20(29)-ene-28-yl 2-(1H-indol-3-yl)acetate (EB365) | MCF-7 | Breast Cancer | > 156 | 72 |
In-Depth Experimental Protocols
The evaluation of this compound's bioactivity relies on standardized in vitro assays. The following protocols are representative of the methodologies cited in the supporting literature.
Cell Viability and Cytotoxicity Assays (MTT and SRB Assays)
The anti-proliferative effects of this compound derivatives are commonly assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivative or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period, typically 72 hours.
-
MTT Assay:
-
An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
SRB Assay:
-
Cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a key technique to elucidate the mechanisms of cell death and cell cycle arrest induced by this compound derivatives.
-
Cell Treatment: Cells are treated with the compound at a concentration around its IC50 value for various time points.
-
Cell Harvesting and Fixation: Adherent cells are detached, and all cells are collected, washed, and fixed in cold ethanol.
-
Staining:
-
For Cell Cycle Analysis: Fixed cells are treated with RNase A and stained with a DNA-intercalating dye like propidium iodide (PI).
-
For Apoptosis (Annexin V/PI Staining): Live cells are stained with Annexin V-FITC and PI.
-
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells (Annexin V positive) is quantified.[2][3][4]
Visualizing the Experimental Workflow and Signaling Pathways
To clearly illustrate the processes involved in evaluating this compound's bioactivity, the following diagrams are provided.
Caption: Experimental workflow for assessing the bioactivity of this compound.
The anti-cancer effects of betulin and its derivatives, including this compound, are often mediated through the induction of apoptosis via the mitochondrial (intrinsic) pathway.[5]
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Studies have indicated that this compound derivatives exert their anti-cancer effects primarily through the induction of programmed cell death, or apoptosis. The intrinsic pathway of apoptosis is a key mechanism, characterized by the involvement of the Bcl-2 family of proteins and the mitochondria. This compound derivatives have been shown to modulate the expression of these proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately resulting in apoptotic cell death.
Furthermore, some derivatives have been observed to induce cell cycle arrest, for instance, at the G1 phase. This prevents cancer cells from progressing to the S phase, thereby inhibiting DNA replication and cell proliferation. The ability to induce both apoptosis and cell cycle arrest makes this compound a promising scaffold for the development of novel anti-cancer agents. Further research is warranted to fully elucidate the specific molecular targets and to optimize the therapeutic potential of these compounds.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Betulinic Acid and its Derivatives with Standard Chemotherapy: A Comparative Guide
A Note on 2,3-Indolobetulin: Extensive literature searches did not yield specific studies on a compound named "this compound" or its synergistic effects with standard chemotherapy drugs. However, significant research has been conducted on the parent compounds, betulin and betulinic acid, as well as various derivatives including those with indole moieties, demonstrating their potential to enhance the efficacy of conventional anticancer agents. This guide provides a comparative overview of the synergistic effects of betulinic acid and its derivatives with common chemotherapy drugs, based on available preclinical data.
Synergistic Effects with Cisplatin
Betulinic acid has been shown to enhance the cytotoxic effects of cisplatin in various cancer cell lines, primarily through the induction of apoptosis and pyroptosis.
Quantitative Data for Betulinic Acid and Cisplatin Combination
| Cell Line | Drug Combination | IC50 (µM) - Single Agent | Combination Index (CI) | Outcome |
| SCC25 (Head and Neck Squamous Carcinoma) | Betulinic Acid + Cisplatin | Betulinic Acid: Not specified; Cisplatin: Not specified | Synergistic at 24h and 48h | Enhanced cytotoxicity and apoptosis induction.[1] |
| TE-11 (Esophageal Squamous Carcinoma) | Betulinic Acid + Cisplatin | Betulinic Acid: Not specified; Cisplatin: Not specified | Not specified | Enhanced inhibition of cell proliferation and tumor growth in vivo.[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with varying concentrations of betulinic acid, cisplatin, or a combination of both for 24, 48, or 72 hours.
-
After the incubation period, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability.
Apoptosis Analysis (Annexin V-FITC/PI Staining):
-
Cells were treated with the drug combinations for the indicated time.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
The samples were incubated in the dark for 15 minutes.
-
Apoptotic cells were analyzed by flow cytometry.
Signaling Pathways
The synergistic effect of betulinic acid and cisplatin is often mediated through the intrinsic apoptosis pathway and the induction of pyroptosis.
Caption: Synergistic induction of apoptosis and pyroptosis by betulinic acid and cisplatin.
Synergistic Effects with Doxorubicin
The combination of betulinic acid and doxorubicin has demonstrated synergistic cytotoxicity in acute myeloid leukemia (AML) cells, primarily through the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways.
Quantitative Data for Betulinic Acid and Doxorubicin Combination
| Cell Line | Drug Combination | IC50 (µM) - Single Agent | Combination Index (CI) | Outcome |
| MOLM-13 (Acute Myeloid Leukemia) | Betulinic Acid (20 µM) + Doxorubicin (0.5 µM) | Betulinic Acid: >20; Doxorubicin: ~1 | Synergistic (CI < 1) | Significant growth inhibition and induction of late-stage apoptosis.[3] |
| MOLM-13 (Acute Myeloid Leukemia) | Betulinic Acid (20 µM) + Doxorubicin (1 µM) | Betulinic Acid: >20; Doxorubicin: ~1 | Synergistic (CI < 1) | Significant growth inhibition and induction of late-stage apoptosis.[3] |
Experimental Protocols
Reactive Oxygen Species (ROS) Detection:
-
Cells were treated with betulinic acid, doxorubicin, or their combination.
-
The cells were then incubated with 2',7'-dichlorofluorescin diacetate (DCFDA), a fluorescent probe for ROS.
-
The fluorescence intensity was measured using a flow cytometer or fluorescence microplate reader to quantify the levels of intracellular ROS.
Western Blot Analysis:
-
Protein lysates were collected from treated cells.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3).
-
After washing, the membrane was incubated with a secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
The synergy between betulinic acid and doxorubicin is linked to increased ROS production, which leads to mitochondrial-mediated apoptosis.
Caption: ROS-mediated apoptotic pathway enhanced by betulinic acid and doxorubicin.
Synergistic and Additive Effects with Paclitaxel
Betulinic acid and its derivatives have been reported to have additive to synergistic interactions with taxanes like paclitaxel, particularly in melanoma and lung cancer cells. This is often achieved by overcoming drug resistance and inducing cell cycle arrest and apoptosis.
Quantitative Data for Betulinic Acid and Paclitaxel Combination
Data on specific combination index values for betulinic acid and paclitaxel are limited in the reviewed literature. However, studies on paclitaxel-resistant cell lines show that betulinic acid can re-sensitize them to the effects of paclitaxel. One study reported that betulonic acid, a derivative of betulin, forms co-assembled nanoparticles with paclitaxel, leading to enhanced antitumor efficacy.[4]
Experimental Protocols
Cell Cycle Analysis:
-
Cells were treated with the drug combination for a specified duration.
-
The cells were then harvested, fixed in ethanol, and stained with propidium iodide (PI).
-
The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Colony Formation Assay:
-
A low density of cells was seeded in a culture dish.
-
The cells were treated with the drugs for a period, after which the drug-containing medium was replaced with fresh medium.
-
The cells were allowed to grow for 1-2 weeks until visible colonies formed.
-
Colonies were fixed, stained with crystal violet, and counted.
Signaling Pathways
The combination of betulinic acid with paclitaxel often leads to cell cycle arrest at the G2/M phase and induction of the mitochondrial apoptosis pathway.
Caption: Betulinic acid and paclitaxel synergistically induce G2/M arrest and apoptosis.
Indole-Betulin Derivatives
While synergistic data with chemotherapy is scarce, derivatives of betulinic acid incorporating an indole moiety at the C-2 and C-3 positions have been synthesized and show potent anticancer activity. For instance, N-(2,3-indolo-betulinoyl)glycylglycine (BA2) and N-(2,3-indolo-betulinoyl)glycine (BA3) exhibited IC50 values of 9.15 µM and 8.11 µM, respectively, against murine melanoma cells (B164A5). These compounds induce apoptosis and necrosis, suggesting they could be promising candidates for future combination studies. Further research is warranted to explore their potential synergistic interactions with standard chemotherapeutic agents.
References
- 1. Combination of betulinic acid with cisplatin--different cytotoxic effects in two head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Betulinic Acid–Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel and betulonic acid synergistically enhance antitumor efficacy by forming co-assembled nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,3-Indolobetulin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 2,3-Indolobetulin, a derivative of betulin used in the synthesis of α-glucosidase inhibitors, understanding the proper disposal procedures is critical for maintaining laboratory safety and environmental compliance.[1] While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to established laboratory waste management protocols is essential.[2][3]
I. Risk Assessment and Handling
According to available Safety Data Sheets (SDS), this compound does not present significant hazards.[2][3] However, it is prudent to treat all research chemicals with a degree of caution. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should always be observed during handling to minimize any potential for contact or ingestion.
II. Disposal of this compound Waste
The disposal approach for this compound depends on the quantity and form of the waste. For small quantities, disposal with household waste may be permissible, but this should be verified with institutional and local regulations. For larger quantities or solutions, a more structured disposal path is required.
Key Disposal Steps:
-
Waste Identification and Segregation:
-
Solid this compound waste should be collected separately from liquid waste.
-
Solutions of this compound, typically prepared in organic solvents like DMSO or dimethylformamide, must be treated as chemical waste.
-
Do not mix this compound waste with incompatible chemicals. While no specific incompatibilities are listed for this compound, general best practices for chemical waste segregation should be followed.
-
-
Container Management:
-
Use appropriate, leak-proof containers for waste collection. Ideally, the original container, if in good condition, can be used.
-
Ensure containers are clearly labeled as "Hazardous Waste" (or as per your institution's guidelines), even if the substance itself is not classified as hazardous, to prevent accidental misuse. The label should include the full chemical name, concentration, and date.
-
Keep waste containers securely capped when not in use.
-
-
Disposal Pathway:
-
Solid Waste: Small quantities of solid this compound may be disposed of in the regular trash, provided this is in accordance with local and institutional regulations. For larger quantities, it should be collected and disposed of through your institution's hazardous waste program.
-
Liquid Waste: Solutions of this compound in organic solvents must not be poured down the drain. These should be collected as chemical waste for pickup by your institution's Environmental Health and Safety (EHS) department.
-
Aqueous Solutions: While this compound has low aqueous solubility, any aqueous waste containing this compound should not be disposed of down the drain without consulting your EHS department. It is noted as slightly hazardous to water, and large quantities should be prevented from entering sewer systems or groundwater.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate from this cleaning process must be collected and disposed of as chemical waste.
-
After triple-rinsing, the container can typically be disposed of in the regular trash.
-
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
III. Decontamination Procedures
For spills, absorb any liquid with an inert material (e.g., diatomite, universal binders) and decontaminate surfaces by scrubbing with alcohol. All contaminated materials should be collected and disposed of as chemical waste.
It is imperative to always consult your institution's specific waste disposal guidelines and your local EHS department, as regulations can vary. While this compound is not classified as a hazardous material, responsible disposal is a cornerstone of safe and ethical research.
References
Essential Safety and Logistical Information for Handling 2,3-Indolobetulin
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Indolobetulin. The procedural guidance herein is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Due to its nature as a biologically active compound, stringent PPE protocols are necessary to prevent exposure through skin contact, inhalation, or ingestion.[1][2] The following table summarizes the required PPE for various handling scenarios.
| Task | Required Personal Protective Equipment (PPE) |
| Compound Receipt and Storage | - Nitrile gloves (single pair) |
| Weighing and Aliquoting (in a certified chemical fume hood or ventilated balance enclosure) | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or splash goggles- N95 respirator (if not handled in a ventilated enclosure) |
| In Vitro/In Vivo Experimentation | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or splash goggles |
| Waste Disposal | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or splash goggles |
| Spill Cleanup | - Double nitrile gloves (heavy-duty)- Disposable gown- Splash goggles or face shield- N95 respirator |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Compound Receipt and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a single pair of nitrile gloves during inspection.
-
If the primary container is compromised, treat it as a small spill and follow the emergency procedures outlined below.
-
Verify the compound's identity and quantity against the order information.
2. Storage:
-
Store this compound at -20°C in a tightly sealed container.[3]
-
The storage location should be clearly labeled with the compound's name and any relevant hazard warnings.
-
Restrict access to the storage area to authorized personnel only.
3. Weighing and Preparation of Solutions:
-
All weighing and solution preparation must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Don appropriate PPE as detailed in the table above.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. Clean all equipment thoroughly after use.
-
Prepare solutions in a manner that avoids the generation of dust or aerosols.
4. Experimental Use:
-
When handling solutions of this compound, always wear the specified PPE.
-
Conduct all experimental procedures that may generate aerosols within a biological safety cabinet or a chemical fume hood.
-
Clearly label all containers with the compound's name, concentration, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, gowns, weigh boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in an approved sharps container.
2. Waste Disposal Procedure:
-
All waste streams must be disposed of through the institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.[4][5]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures
Prompt and correct response to emergencies is vital to mitigate risks.
1. Spill Response:
-
Small Spill (less than 5 ml of low concentration solution or a few milligrams of powder):
-
Alert personnel in the immediate area.
-
Don the appropriate PPE for spill cleanup.
-
Cover the spill with absorbent material (for liquids) or gently cover with damp paper towels (for solids) to avoid raising dust.
-
Working from the outside in, clean the area with a suitable decontaminating solution (e.g., 70% ethanol), followed by soap and water.
-
Collect all cleanup materials in the hazardous solid waste container.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert others and prevent entry into the affected area.
-
Contact the institution's emergency response team or safety office.
-
Provide them with as much information as possible about the spilled substance.
-
2. Personnel Exposure:
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
In all cases of exposure, report the incident to the appropriate institutional authority and provide them with information about this compound.
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
